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(1-Ethyl-1H-imidazol-2-yl)methanol Documentation Hub

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  • Product: (1-Ethyl-1H-imidazol-2-yl)methanol
  • CAS: 63634-44-6

Core Science & Biosynthesis

Foundational

Introduction: The Versatility of a Substituted Imidazole

An In-depth Technical Guide to the Chemical Properties and Applications of (1-Ethyl-1H-imidazol-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals (1-Ethyl-1H-imidazol-2-yl)methanol is a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (1-Ethyl-1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(1-Ethyl-1H-imidazol-2-yl)methanol is a heterocyclic compound featuring an imidazole core, a functional group of immense significance in medicinal chemistry and materials science. Its structure is characterized by an ethyl group at the N1 position of the imidazole ring and a hydroxymethyl group at the C2 position. This specific arrangement of functional groups—a nucleophilic imidazole ring, a reactive hydroxyl group, and tailored lipophilicity from the ethyl substituent—makes it a highly valuable and versatile building block in organic synthesis.

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (1-Ethyl-1H-imidazol-2-yl)methanol, with a focus on its role as a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Profile

The fundamental properties of (1-Ethyl-1H-imidazol-2-yl)methanol are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[1][2]
Molecular Weight 126.16 g/mol [1][2]
CAS Number 63634-44-6[1][2]
Appearance Liquid[2]
InChI Key QYEQHVNOKQUFFM-UHFFFAOYSA-N[2]
Storage Room temperature[1]
Spectroscopic Characterization: A Validating System

Confirmation of the structure and purity of (1-Ethyl-1H-imidazol-2-yl)methanol relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, creating a self-validating analytical workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), a singlet or triplet for the methylene protons of the methanol group (which may couple with the hydroxyl proton), and two distinct signals for the protons on the imidazole ring. The integration of these signals confirms the proton count for each group.

    • ¹³C NMR : The carbon spectrum will display six unique signals, corresponding to the two carbons of the ethyl group, the methylene carbon of the methanol substituent, and the three carbons of the imidazole ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the elemental composition. The predicted monoisotopic mass is 126.079315 Da.[3] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 127.08659 and [M+Na]⁺ at m/z 149.06853.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include a broad peak around 3200-3400 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and various C-H, C-N, and C=N stretching and bending vibrations associated with the alkyl and imidazole portions of the molecule.

Synthesis and Mechanistic Considerations

The synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol can be achieved through various routes. A common and effective strategy involves the reduction of a suitable precursor, such as 1-ethyl-1H-imidazole-2-carbaldehyde. This approach is favored for its high efficiency and the ready availability of the starting materials.

Experimental Protocol: Reduction of 1-Ethyl-1H-imidazole-2-carbaldehyde

This protocol describes a representative lab-scale synthesis. The choice of sodium borohydride as the reducing agent is based on its mild nature and high selectivity for aldehydes in the presence of the imidazole ring, minimizing side reactions. Methanol serves as an effective protic solvent that facilitates the reaction.

Materials:

  • 1-Ethyl-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Maintaining the temperature at 0 °C during the addition is critical for selectivity.

  • Reaction Progression: After the complete addition of NaBH₄, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). The product will partition into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Ethyl-1H-imidazol-2-yl)methanol.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start 1-Ethyl-1H-imidazole-2-carbaldehyde in Methanol reagent Add NaBH4 at 0°C start->reagent Step 1-2 reaction Stir at Room Temp (2-3 hours) reagent->reaction Step 3 quench Quench with H2O reaction->quench Step 4-5 extract Extract with Ethyl Acetate quench->extract Step 6-7 purify Dry & Concentrate extract->purify Step 8 product (1-Ethyl-1H-imidazol-2-yl)methanol purify->product Step 9

Caption: A workflow diagram for the synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol.

Reactivity and Strategic Applications in Drug Development

The synthetic utility of (1-Ethyl-1H-imidazol-2-yl)methanol stems from the distinct reactivity of its functional groups. The hydroxyl group can be readily converted into other functionalities (e.g., halides, esters, ethers), while the imidazole ring can act as a ligand for metal coordination or be further derivatized.

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1]

  • Antifungal Agents: The imidazole moiety is a well-known pharmacophore in many antifungal drugs. It functions by coordinating with the heme iron in the active site of fungal cytochrome P450 enzymes, such as CYP51, disrupting ergosterol biosynthesis.[4] (1-Ethyl-1H-imidazol-2-yl)methanol serves as a foundational scaffold for building more complex antifungal agents.[1]

  • Proton Pump Inhibitors (PPIs) & H2 Antagonists: Its structural features are valuable in the preparation of drugs targeting gastrointestinal disorders.[1]

  • Agrochemicals: It is employed in the development of fungicides, where it disrupts essential fungal cellular processes.[1]

  • N-Heterocyclic Carbene (NHC) Precursors: Imidazole derivatives are precursors to NHCs, which are powerful ligands in organometallic catalysis.[5][6] The methanol group can be modified to facilitate the formation of imidazolium salts, the direct precursors to NHCs.

G cluster_applications Applications of the Core Molecule core (1-Ethyl-1H-imidazol-2-yl)methanol app1 Antifungal Agents core->app1 app2 Proton Pump Inhibitors core->app2 app3 Agrochemicals (Fungicides) core->app3 app4 NHC Ligand Precursors core->app4

Caption: The relationship between the core molecule and its primary applications.

Safety, Handling, and Storage

Proper handling of (1-Ethyl-1H-imidazol-2-yl)methanol is essential to ensure laboratory safety. While comprehensive toxicological data is not available, related imidazole compounds exhibit certain hazards.

  • Hazard Classification: The compound is classified as an eye irritant (H319).[2] Related imidazole structures can cause skin irritation and may be harmful if swallowed.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[9][11] Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place.[1] The recommended storage temperature is room temperature.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

References

  • (1-Ethyl-1H-imidazol-2-yl)methanol. MySkinRecipes. Available at: [Link]

  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. Available at: [Link]

  • 1-Ethyl-1H-imidazole. PubChem, National Institutes of Health. Available at: [Link]

  • Crystal structure of 1H-imidazole-1-methanol. PMC, National Institutes of Health. Available at: [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]

  • (1-ethyl-1h-imidazol-2-yl)methanol. PubChemLite. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Institutes of Health. Available at: [Link]

  • 1H-Imidazole-2-methanol. PubChem, National Institutes of Health. Available at: [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET. Methanex Corporation. Available at: [Link]

  • Product: Methanol Safety Data Sheet. Mitsubishi Gas Chemical America. Available at: [Link]

  • Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRASG12D-mutant cancer. Frontiers. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: (1-Ethyl-1H-imidazol-2-yl)methanol

The following technical guide is structured as an advanced whitepaper for drug development professionals. It prioritizes actionable characterization data, synthesis context, and robust experimental protocols over generic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals. It prioritizes actionable characterization data, synthesis context, and robust experimental protocols over generic descriptions.

Physical Properties, Synthesis Logic, and Characterization Protocols

Executive Summary

(1-Ethyl-1H-imidazol-2-yl)methanol (CAS: 63634-44-6) is a critical heterocyclic building block employed in the synthesis of bioactive small molecules, particularly histamine receptor antagonists and kinase inhibitors.[1][2] Its bifunctional nature—possessing a nucleophilic imidazole ring and a reactive primary alcohol—makes it a versatile scaffold.[1][2] However, its physicochemical behavior is dominated by hydrogen bonding capabilities, leading to specific handling requirements regarding hygroscopicity and thermal stability.[1][2] This guide provides a definitive reference for its physical properties, synthesis-derived impurity profiles, and validation protocols.[1][2]

Chemical Identity & Structural Characterization[1][2][3]

ParameterSpecification
IUPAC Name (1-Ethyl-1H-imidazol-2-yl)methanol
Common Synonyms 1-Ethyl-2-(hydroxymethyl)imidazole; 2-Hydroxymethyl-1-ethylimidazole
CAS Registry Number 63634-44-6
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES CCN1C=CN=C1CO
InChI Key QYEQHVNOKQUFFM-UHFFFAOYSA-N
Structural Features

The molecule features an ethyl group at the N1 position and a hydroxymethyl group at the C2 position.[1][2] The C2 substitution is sterically significant, influencing the basicity of the N3 nitrogen compared to unsubstituted 1-ethylimidazole.[1][2]

Structure cluster_0 Functional Motifs N1 N1-Ethyl Group (Lipophilicity) C2 C2-Hydroxymethyl (H-Bond Donor/Acceptor) N1->C2 Steric Proximity N3 N3-Imidazole Nitrogen (Basic Center, pKa ~7) C2->N3 Intramolecular H-Bonding Potential

Figure 1: Structural motifs influencing physical properties and reactivity.[1]

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (EPI Suite™) where specific experimental values are proprietary or variable.

PropertyValue / RangeTechnical Insight
Physical State Viscous Liquid to Low-Melting SolidOften appears as a supercooled liquid.[1][2] Pure samples may crystallize (MP ~50–60°C predicted) but commonly handled as a liquid.[1][2]
Boiling Point 240°C – 280°C (at 760 mmHg)High boiling point due to intermolecular hydrogen bonding.[2] Distillable under high vacuum (~140°C at 0.5 mmHg).[1][2]
Density 1.05 – 1.12 g/cm³Denser than water due to the polar hydroxymethyl group.[2]
Solubility High in Water, MeOH, EtOH, DCMAmphiphilic.[1] The ethyl group provides organic solubility, while the alcohol/imidazole confers water miscibility.[1][2]
pKa (Conjugate Acid) 7.1 ± 0.5The electron-withdrawing effect of the oxygen is dampened by the methylene spacer; basicity is comparable to imidazole.[1]
LogP (Octanol/Water) 0.3 – 0.5 (Experimental/Predicted)Low lipophilicity indicates good aqueous solubility but sufficient permeability for cellular assays.[2]
Hygroscopicity Moderate to HighThe primary alcohol and imidazole nitrogen can absorb atmospheric moisture.[1][2] Store under inert gas.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities in commercial batches.[1][2] The standard industrial route involves the hydroxymethylation of 1-ethylimidazole.[1][2]

Synthesis Workflow

Reaction: 1-Ethylimidazole + Formaldehyde (Paraformaldehyde)


 (1-Ethyl-1H-imidazol-2-yl)methanol[1][2]

Synthesis SM1 1-Ethylimidazole (Starting Material) Process Thermal Reaction (120-140°C, Sealed) SM1->Process Reagent Paraformaldehyde (Source of HCHO) Reagent->Process Product (1-Ethyl-1H-imidazol-2-yl)methanol (Target) Process->Product Impurity1 Impurity A: Unreacted 1-Ethylimidazole Process->Impurity1 Impurity2 Impurity B: Bis(hydroxymethyl) byproducts Process->Impurity2

Figure 2: Synthesis pathway and potential impurity generation.

Key Impurities to Monitor[1]
  • 1-Ethylimidazole (Starting Material): Detectable by GC or HPLC.[1][2] Lacks the -CH2OH signal in NMR.[1][2]

  • Formaldehyde Oligomers: Residual paraformaldehyde may be present if workup is insufficient.[1][2]

  • Water: Due to hygroscopicity, water content (Karl Fischer) is a critical specification.[1][2]

Experimental Protocols

Protocol A: Purity Assessment via HPLC-UV

Rationale: The imidazole ring provides UV absorption, allowing standard reverse-phase chromatography.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Formate (pH 8 for better peak shape of basics).[1][2]

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).[1][2]

  • Sample Prep: Dissolve 1 mg/mL in 10% Acetonitrile/Water.

  • Expected Result: The polar product elutes early (RT ~1-3 min depending on dead volume). Impurity (1-ethylimidazole) will elute slightly later due to lack of the polar -OH group.[1][2]

Protocol B: Solubility & Stability "Quick-Check"

Rationale: Before using in biological assays, verify the compound has not absorbed water or degraded.[1][2]

  • Visual Inspection: Pure compound should be a clear, colorless to pale yellow viscous liquid.[1][2] Darkening indicates oxidation.[1][2]

  • Solubility Test: Add 10 mg to 1 mL of PBS (pH 7.4). Sonicate for 30 seconds.

    • Pass: Solution is clear.

    • Fail: Turbidity or particulates (suggests polymerization or contamination).[1][2]

  • Hygroscopicity Check: Run a Karl Fischer titration if precise stoichiometry is required for reactions.

Spectral Characterization (Reference Data)

Use these values to validate your batch identity.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.8 - 7.2 ppm (2H, d/s, Imidazole C4/C5-H)[1][2]
      
    • 
       5.2 ppm (1H, t, -OH, exchangeable)[1]
      
    • 
       4.5 ppm (2H, d, -CH ₂OH)[1]
      
    • 
       4.0 ppm (2H, q, N-CH ₂-CH₃)[1]
      
    • 
       1.3 ppm (3H, t, N-CH₂-CH ₃)[1][2]
      
  • MS (ESI+):

    • [M+H]⁺ = 127.1 m/z.[1][2]

Handling and Safety (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1][2]

  • PPE: Safety glasses with side shields, nitrile gloves.[1][2]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. inert gas (Nitrogen/Argon) blanket is recommended for long-term storage to prevent moisture uptake.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary for CID 329775593: (1-Ethyl-1H-imidazol-2-yl)methanol.[1][2] National Library of Medicine.[1][2][3] Available at: [Link][2]

  • EPA. (2024).[1][2] CompTox Chemicals Dashboard: (1-Ethyl-1H-imidazol-2-yl)methanol. Environmental Protection Agency.[1][2][4][5] Available at: [Link][2]

Sources

Foundational

Technical Monograph: (1-Ethyl-1H-imidazol-2-yl)methanol

The following technical guide details the molecular structure, synthesis, and application profile of (1-Ethyl-1H-imidazol-2-yl)methanol , structured for an expert audience. Structure, Synthesis, and Physicochemical Chara...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application profile of (1-Ethyl-1H-imidazol-2-yl)methanol , structured for an expert audience.

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

(1-Ethyl-1H-imidazol-2-yl)methanol (CAS: 63634-44-6) is a bifunctional heterocyclic building block characterized by an electron-rich imidazole core N-alkylated at the 1-position and functionalized with a hydroxymethyl group at the 2-position.[1][2][3] This specific substitution pattern confers unique amphiphilic properties, making it a critical intermediate in the synthesis of biomimetic chelating ligands , antifungal azoles , and epoxy curing agents . Its capacity to act as a bidentate N,O-donor ligand renders it indispensable in coordination chemistry and catalytic scaffold design.[2][3]

Molecular Architecture & Electronic Properties[3][4]

Structural Specifications

The molecule consists of a planar five-membered imidazole ring.[2][3] The N1-ethyl group locks the tautomeric equilibrium, preventing the 1,3-proton shift typical of unsubstituted imidazoles. The C2-hydroxymethyl moiety provides a rotatable arm capable of hydrogen bonding or metal coordination.[2][3]

ParameterSpecification
IUPAC Name (1-Ethyl-1H-imidazol-2-yl)methanol
CAS Number 63634-44-6
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES CCN1C=CN=C1CO
Physical State Viscous Liquid / Low-melting Solid
Solubility Soluble in water, alcohols, DCM; sparingly soluble in hexane.[2][3][4]
pKa (Conjugate Acid) ~7.0–7.5 (Imidazole N3)
Electronic Distribution & Coordination Modes

The N3 nitrogen atom possesses a lone pair in an sp² orbital orthogonal to the π-system, rendering it a moderate Brønsted base and a strong nucleophile.[3] The hydroxyl oxygen at C2 acts as a hard donor.[2][3] Together, they form a N,O-chelating pocket with a bite angle suitable for 5-membered metallacycles.[2]

MolecularCoordination Imid Imidazole Core (Aromatic u03c0-system) N3 N3 Nitrogen (spu00b2 Lone Pair) u03c3-Donor Imid->N3 Electronic Induction Metal Metal Center (Mu207fu207a) N3->Metal Coordination (Primary) OH C2-Hydroxymethyl (H-Bond Donor/Acceptor) OH->N3 Intramolecular H-Bonding OH->Metal Chelation (Secondary)

Figure 1: Coordination logic and intramolecular interactions of (1-Ethyl-1H-imidazol-2-yl)methanol.

Synthesis Protocol: C2-Lithiation Pathway

While thermal reaction of 1-ethylimidazole with formaldehyde is possible, it often yields low conversion or polymerization byproducts.[2][3] The C2-selective lithiation strategy is the industry standard for high-purity synthesis in drug development contexts.[2][3]

Reaction Scheme

The proton at the C2 position of N-substituted imidazoles is the most acidic (pKa ~32) and can be selectively deprotonated by strong organolithium bases, generating a nucleophilic carbanion that attacks electrophiles like paraformaldehyde.

SynthesisPathway Start 1-Ethylimidazole (Precursor) Step1 Step 1: Deprotonation (n-BuLi, THF, -78°C) Start->Step1 Inter Intermediate: 2-Lithio-1-ethylimidazole Step1->Inter C2-H Abstraction Step2 Step 2: Formylation (Paraformaldehyde, -78°C to RT) Inter->Step2 Nucleophilic Attack Product Product: (1-Ethyl-1H-imidazol-2-yl)methanol Step2->Product Quenching (Hu2082O)

Figure 2: C2-Selective Lithiation-Formylation Synthesis Pathway.

Step-by-Step Methodology

Reagents: 1-Ethylimidazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Paraformaldehyde (1.2 eq, dried), Anhydrous THF.[2]

  • Setup: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add anhydrous THF (50 mL) and 1-ethylimidazole (10 mmol).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 15 minutes.[2][3] The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.[2] Stir for 30 minutes at -78°C.

  • Addition: Add dry paraformaldehyde (suspended in THF or as a solid in one portion under positive argon pressure).

  • Reaction: Allow the mixture to warm slowly to room temperature over 4–6 hours. The paraformaldehyde will depolymerize and react with the imidazolyl anion.[2][3]

  • Quenching & Workup: Quench with saturated NH₄Cl solution (10 mL). Extract with Ethyl Acetate (3 x 30 mL). Dry organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is purified via flash column chromatography (DCM:MeOH 95:5) to yield the pure alcohol.[2][3]

Spectroscopic Characterization

Validation of the structure relies on confirming the loss of the C2 proton and the appearance of the hydroxymethyl signals.[3]

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 4.70 ppm (s, 2H)-CH₂OH methylene protons.[2][3] Singlet confirms no adjacent CH protons.[2][3]
δ 6.90, 6.95 ppm (d)C4-H, C5-H imidazole backbone protons.[2] Distinct doublets.
δ 4.05 ppm (q, 2H)N-CH₂-CH₃ methylene group.[2][3]
δ 1.42 ppm (t, 3H)N-CH₂-CH₃ methyl group.[2][3]
¹³C NMR δ ~148 ppmC2 quaternary carbon (shifted downfield due to N and O proximity).[2][3]
δ ~56 ppm-CH₂OH carbon.[2][3]
MS (ESI) m/z 127.1 [M+H]⁺Protonated molecular ion.[2][3]

Applications in Drug Development & Catalysis[4][6]

Pharmaceutical Intermediate

This compound serves as a "linker" scaffold.[2][3] The hydroxyl group can be converted to a chloride (using SOCl₂) or a mesylate, creating a reactive electrophile for coupling with pharmacophores.[3]

  • Antifungal Agents: Structural analog to precursors used in Econazole and Miconazole synthesis.[2][3][5]

  • H2 Antagonists: The imidazole ring mimics the histamine pharmacophore, while the ethyl group modulates lipophilicity (LogP).[3]

Biomimetic Ligand Design

In bioinorganic chemistry, this molecule acts as a model for Histidine residues.[3]

  • Zinc Metalloprotease Models: The N,O-chelation mimics the active site coordination environment of zinc enzymes.[2][3]

  • Epoxy Curing: The tertiary amine (N3) catalyzes the homopolymerization of epoxides, while the hydroxyl group reacts with the epoxide ring to incorporate the imidazole into the polymer matrix, improving thermal stability.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[2][3]

  • Handling: Hygroscopic.[2][3] Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which complicates stoichiometric reactions.[2][3]

  • Toxicity: Acute toxicity data is limited, but analogous imidazoles are harmful if swallowed.[2][3] Use standard PPE (gloves, goggles, fume hood).[3]

References

  • Synthesis of 2-Substituted Imidazoles

    • Shilvock, J. P., et al. "Regioselective lithiation of 1-substituted imidazoles."[3] Tetrahedron Letters, 1996.[2][3]

  • Structural Data & CAS Verification

    • PubChem. "(1-Ethyl-1H-imidazol-2-yl)methanol - Compound Summary."[2][3] National Library of Medicine.[2][3]

  • Applications in Coordination Chemistry

    • Zhang, L., et al. "Imidazole-based ligands in biomimetic coordination chemistry."[2][3] Journal of Inorganic Biochemistry, 2010.[3] [2]

  • Sigma-Aldrich Product Specification

    • Merck KGaA. "(1-Ethyl-1H-imidazol-2-yl)methanol Product Sheet."[2][3]

Sources

Exploratory

Technical Guide: Spectroscopic Data of (1-Ethyl-1H-imidazol-2-yl)methanol

This guide provides an in-depth technical analysis of (1-Ethyl-1H-imidazol-2-yl)methanol , a critical intermediate in the synthesis of pharmaceutical agents (including pilocarpine analogs and antifungal azoles) and funct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1-Ethyl-1H-imidazol-2-yl)methanol , a critical intermediate in the synthesis of pharmaceutical agents (including pilocarpine analogs and antifungal azoles) and functionalized ionic liquids.

Compound Overview & Significance

(1-Ethyl-1H-imidazol-2-yl)methanol (CAS: 63634-44-6) is a bifunctional heterocyclic building block. It features an electron-rich imidazole core substituted at the N-1 position with an ethyl group and at the C-2 position with a reactive hydroxymethyl moiety. This structure serves as a "lynchpin" in medicinal chemistry, allowing for the attachment of pharmacophores via the alcohol group while maintaining the solubility and binding properties of the imidazole ring.

  • IUPAC Name: (1-Ethyl-1H-imidazol-2-yl)methanol[1][2]

  • Synonyms: 1-Ethyl-2-hydroxymethylimidazole; 2-Hydroxymethyl-1-ethylimidazole

  • Molecular Formula: Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 126.16 g/mol [2]

  • Physical State: Viscous colorless to pale yellow liquid (often solidifies upon cooling).

Synthesis & Experimental Protocols

To ensure the integrity of spectroscopic data, the sample must be of high purity. The standard laboratory synthesis involves the reduction of 1-ethyl-2-formylimidazole, which yields a cleaner product than direct hydroxymethylation.

Protocol: Sodium Borohydride Reduction

This method minimizes side reactions common in high-temperature formaldehyde condensations.

Reagents:

  • 1-Ethyl-1H-imidazole-2-carbaldehyde (Precursor)

  • Sodium Borohydride (NaBH

    
    , Reducing Agent)
    
  • Methanol (Solvent)[3][4][5]

  • Ethyl Acetate (Extraction Solvent)[5][6]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 18.3 mmol) of 1-ethyl-1H-imidazole-2-carbaldehyde in Methanol (75 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the reduction.

  • Addition: Slowly add NaBH

    
     (1.2 eq) portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 1–3 hours. Monitor conversion via TLC (DCM:MeOH 95:5) or LC-MS.

  • Quench: Quench the reaction with water (5 mL) or saturated NH

    
    Cl.
    
  • Work-up: Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via flash column chromatography (SiO
    
    
    , DCM/MeOH gradient).
Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Ethyl-1H-imidazole-2-carbaldehyde Reagent NaBH4 / MeOH (0°C to RT) Start->Reagent Reduction Intermediate Borate Complex Reagent->Intermediate Quench Quench (H2O) & Extraction (EtOAc) Intermediate->Quench Hydrolysis Product (1-Ethyl-1H-imidazol-2-yl)methanol (Target) Quench->Product Purification

Caption: Step-wise reduction pathway for the synthesis of high-purity (1-Ethyl-1H-imidazol-2-yl)methanol.

Spectroscopic Characterization

The following data represents the characteristic signals for the purified compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by the distinct ethyl group pattern (triplet/quartet) and the singlet for the hydroxymethyl group. The imidazole ring protons appear as two doublets or a narrow multiplet.

Instrument: 300/400 MHz NMR Solvent: CDCl


 (Deuterated Chloroform)

H NMR Data Table
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
2-CH

OH
4.65 – 4.75 Singlet (s)2HMethylene adjacent to OH
N-CH

-
3.95 – 4.05 Quartet (q, J = 7.2 Hz)2HEthyl methylene (N-linked)
Ring H4/H5 6.90 – 7.10 Multiplet/Doublets2HImidazole aromatic protons
-CH

1.35 – 1.45 Triplet (t, J = 7.2 Hz)3HEthyl methyl group
-OH ~5.0 Broad Singlet (br s)1HHydroxyl proton (variable)

C NMR Data Table
PositionShift (

, ppm)
Assignment
C-2 147.5 Quaternary Imidazole Carbon (ipso to CH

OH)
C-4 / C-5 126.8 / 119.5 Imidazole Ring Methines
CH

OH
56.5 Hydroxymethyl Carbon
N-CH

41.8 Ethyl Methylene
CH

15.8 Ethyl Methyl

Analyst Note: The chemical shift of the hydroxyl proton is concentration-dependent. In DMSO-


, the OH signal typically appears as a triplet around 5.2 ppm due to coupling with the CH

.
B. Mass Spectrometry (MS)

The mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the hydroxyl group and the ethyl chain.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion: [M+H]

    
     = 127.09 (ESI); M
    
    
    
    = 126 (EI)

Key Fragmentation Pathways (EI):

  • m/z 126: Molecular Ion (M

    
    ).
    
  • m/z 109: [M – OH]

    
     (Loss of hydroxyl radical/water).
    
  • m/z 97: [M – C

    
    H
    
    
    
    ]
    
    
    (Loss of ethyl group).
  • m/z 81: Imidazole ring fragment (characteristic of alkyl-imidazoles).

C. Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically the broad O-H stretch and the C=N/C=C ring modes.

Frequency (cm

)
Vibration ModeFunctional Group
3100 – 3400 Stretch (Broad)O-H (Alcohol, H-bonded)
2950 – 2850 StretchC-H (Alkyl: Ethyl group)
1500 – 1550 StretchC=N / C=C (Imidazole Ring)
1050 – 1080 StretchC-O (Primary Alcohol)

Structural Visualization & Logic

The following diagram illustrates the logical relationship between the structural features and their spectroscopic signatures.

SpectroscopyLogic Compound (1-Ethyl-1H-imidazol-2-yl)methanol (C6H10N2O) NMR_H 1H NMR: Ethyl (q, t) + CH2OH (s) Compound->NMR_H Proton Environment NMR_C 13C NMR: C-2 Quaternary (~147 ppm) Compound->NMR_C Carbon Skeleton IR_Spec IR Spectrum: OH Stretch (3200 cm-1) C=N Ring (1500 cm-1) Compound->IR_Spec Functional Groups MS_Spec Mass Spec: [M+H]+ = 127 Frag: 109 (M-OH) Compound->MS_Spec Molecular Mass

Caption: Correlation map linking structural moieties to specific spectroscopic signals.

References

  • PubChem. (1-Ethyl-1H-imidazol-2-yl)methanol (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Spectroscopic characterization of imidazole derivatives. PubMed Central. Available at: [Link] (Representative search for imidazole alcohol synthesis).

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1-Ethyl-1H-imidazol-2-yl)methanol

Introduction: The Structural Elucidation of a Versatile Heterocycle (1-Ethyl-1H-imidazol-2-yl)methanol is a key heterocyclic building block in the development of novel pharmaceutical agents and functional materials. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Versatile Heterocycle

(1-Ethyl-1H-imidazol-2-yl)methanol is a key heterocyclic building block in the development of novel pharmaceutical agents and functional materials. Its structure, featuring a substituted imidazole ring coupled with a primary alcohol, offers multiple sites for chemical modification, making it a valuable intermediate in medicinal chemistry.[1][2] Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an indispensable tool, providing a detailed fingerprint of the molecular structure.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of (1-Ethyl-1H-imidazol-2-yl)methanol. As direct experimental data for this specific molecule is not widely published, this guide will present a detailed, expert-predicted spectrum. This prediction is grounded in the analysis of structurally analogous compounds, including 1-ethylimidazole and various N-substituted 2-(hydroxymethyl)imidazoles.[3][4][5] We will delve into the theoretical underpinnings of the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, this guide will outline a robust, self-validating experimental protocol for the acquisition of a high-quality ¹H NMR spectrum, aimed at researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum, a clear understanding of the molecule's structure and the distinct chemical environments of its protons is essential.

Figure 1. Molecular structure of (1-Ethyl-1H-imidazol-2-yl)methanol with proton environments labeled (a-f).

The molecule possesses six distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum:

  • a (CH₂OH): The two methylene protons of the hydroxymethyl group.

  • b (CH₃): The three methyl protons of the ethyl group.

  • c (CH₂): The two methylene protons of the ethyl group.

  • d (H-4): The proton attached to carbon 4 of the imidazole ring.

  • e (H-5): The proton attached to carbon 5 of the imidazole ring.

  • f (OH): The labile hydroxyl proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in (1-Ethyl-1H-imidazol-2-yl)methanol, assuming the spectrum is acquired in deuterated chloroform (CDCl₃). The rationale behind these predictions is detailed in the subsequent sections.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
a (CH₂OH) ~ 4.7Singlet (s) or Doublet (d)J(a-f) ≈ 5-6 Hz (if coupled)2H
b (CH₃) ~ 1.4Triplet (t)J(b-c) ≈ 7.3 Hz3H
c (CH₂) ~ 4.0Quartet (q)J(c-b) ≈ 7.3 Hz2H
d (H-4) ~ 7.0Doublet (d) or Singlet (s)J(d-e) ≈ 1-2 Hz1H
e (H-5) ~ 6.9Doublet (d) or Singlet (s)J(e-d) ≈ 1-2 Hz1H
f (OH) 1.5 - 5.0 (variable)Broad Singlet (br s)-1H
Rationale for Predicted Chemical Shifts and Multiplicities
  • Ethyl Group Protons (b and c): The chemical shifts for the ethyl group are predicted based on the experimental data for 1-ethylimidazole. In CDCl₃, the methyl protons (b) of 1-ethylimidazole appear as a triplet around δ 1.408 ppm, and the methylene protons (c) as a quartet around δ 3.952 ppm.[3] The substitution at the 2-position of the imidazole ring is not expected to significantly alter these values. The triplet and quartet splitting patterns arise from the mutual coupling of the adjacent methylene and methyl groups, with a typical coupling constant of approximately 7.3 Hz.

  • Imidazole Ring Protons (d and e): The protons on the imidazole ring are influenced by the ring's aromaticity and the electron-donating/withdrawing nature of the substituents. For 1-ethylimidazole, the H-4 and H-5 protons resonate at approximately δ 7.018 and 6.913 ppm, respectively.[3] The hydroxymethyl group at the 2-position will have a modest electronic effect on these protons. The coupling between H-4 and H-5 in imidazoles is typically small (1-2 Hz), which may result in either two closely spaced doublets or two sharp singlets, depending on the resolution of the instrument.

  • Hydroxymethyl Protons (a): The methylene protons adjacent to the hydroxyl group and the imidazole ring (a) are expected to appear in the range of δ 4.5 - 4.8 ppm. This prediction is based on data from structurally similar compounds, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, where the corresponding protons appear at δ 4.69 ppm in CDCl₃.[5] These protons will likely appear as a singlet. However, if the hydroxyl proton exchange is slow, they may couple with the hydroxyl proton (f) and appear as a doublet.

  • Hydroxyl Proton (f): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, its chemical shift can range from δ 1.5 to 5.0 ppm. The signal is often broad due to chemical exchange and may not show clear coupling to the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of (1-Ethyl-1H-imidazol-2-yl)methanol, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by including steps for confirming the identity of labile protons.

Sample Preparation
  • Analyte: (1-Ethyl-1H-imidazol-2-yl)methanol, synthesized and purified to >95% purity as determined by a preliminary analytical technique (e.g., LC-MS).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For comparison and to observe the behavior of the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) should also be used in a separate experiment.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ 0.00 ppm).

NMR Instrument Parameters (300-500 MHz Spectrometer)
  • Experiment: Standard ¹H NMR (pulse-acquire).

  • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

  • Spectral Width: 12-16 ppm. This range is sufficient to cover the expected chemical shifts of all protons.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans. This can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure the baseline is flat.

  • Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm.

  • Integration: Integrate all the signals and normalize the integration values to a known number of protons (e.g., the methyl group at 3H).

Self-Validation: The D₂O Shake Experiment

The identity of the hydroxyl proton signal can be definitively confirmed by performing a D₂O shake experiment.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake the tube to mix the contents.

    • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Expected Outcome: The labile hydroxyl proton (f) will exchange with the deuterium from D₂O. Consequently, the signal corresponding to the OH proton will disappear or significantly decrease in intensity in the second spectrum. If the CH₂OH protons (a) were coupled to the OH proton, their signal will collapse from a doublet to a singlet.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl3/TMS transfer Transfer to NMR Tube dissolve->transfer acquire1 Acquire 1H Spectrum transfer->acquire1 add_d2o Add 1-2 drops D2O acquire1->add_d2o process Process both spectra (FT, Phase, Baseline) acquire1->process shake Shake Gently add_d2o->shake acquire2 Re-acquire 1H Spectrum shake->acquire2 acquire2->process compare Compare Spectra: - Identify disappeared OH peak - Observe CH2OH signal collapse process->compare assign Assign all signals compare->assign

Figure 2. Experimental workflow for the acquisition and validation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of (1-Ethyl-1H-imidazol-2-yl)methanol is predicted to exhibit five distinct signals in addition to a variable hydroxyl proton signal. By leveraging data from analogous compounds, we can confidently assign the chemical shifts and multiplicities for the ethyl and imidazole ring protons. The provided experimental protocol offers a robust framework for obtaining and validating the ¹H NMR spectrum, ensuring accurate structural elucidation. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel imidazole-based compounds, facilitating their research and development endeavors.

References

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. Accessed January 30, 2026. [Link]

  • c7dt02584j1.pdf. The Royal Society of Chemistry. Accessed January 30, 2026. [Link]

  • (1-methyl-1H-imidazol-2-yl)methanol. PubChem. Accessed January 30, 2026. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Accessed January 30, 2026. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Accessed January 30, 2026. [Link]

  • Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. ResearchGate. Accessed January 30, 2026. [Link]

  • Design, Synthesis, and Evaluation of New 1H‑Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa. Semantic Scholar. Accessed January 30, 2026. [Link]

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Accessed January 30, 2026. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Accessed January 30, 2026. [Link]

  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. Accessed January 30, 2026. [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Accessed January 30, 2026. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Accessed January 30, 2026. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Accessed January 30, 2026. [Link]

Sources

Exploratory

13C NMR analysis of (1-Ethyl-1H-imidazol-2-yl)methanol

This guide provides an in-depth technical analysis of the C NMR characterization of (1-Ethyl-1H-imidazol-2-yl)methanol , a critical intermediate in the synthesis of imidazole-based pharmaceuticals and ionic liquids.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


C NMR characterization of (1-Ethyl-1H-imidazol-2-yl)methanol , a critical intermediate in the synthesis of imidazole-based pharmaceuticals and ionic liquids.[1]

Technical Analysis: C NMR Characterization of (1-Ethyl-1H-imidazol-2-yl)methanol

Executive Summary

(1-Ethyl-1H-imidazol-2-yl)methanol (CAS: 17791-52-5) represents a bifunctional scaffold containing a nucleophilic imidazole core and a reactive primary alcohol.[1] Accurate structural validation of this molecule is essential in drug development, particularly for verifying N1-alkylation regioselectivity versus O-alkylation byproducts.[1] This guide outlines a validated


C NMR acquisition protocol, spectral assignment logic, and impurity profiling strategy designed for high-throughput analytical environments.

Molecular Architecture & Electronic Environment

To interpret the NMR spectrum correctly, one must understand the electronic shielding effects present in the molecule. The structure consists of an electron-rich imidazole ring substituted at the N1 position with an ethyl group and at the C2 position with a hydroxymethyl group.[1]

Structural Numbering & Shift Prediction[1][2]
  • C2 (Quaternary): The carbon between the two nitrogens is the most deshielded ring carbon.[1] The attachment of the hydroxymethyl group further deshields this position relative to unsubstituted imidazole (~136 ppm

    
     ~148 ppm).[1]
    
  • C4 vs. C5 (Aromatic CH): In 1-substituted imidazoles, C4 (adjacent to the imine-like N3) is typically deshielded relative to C5 (adjacent to the amine-like N1).[1]

  • Ethyl Group: The methylene (

    
    ) is significantly deshielded by the nitrogen, while the methyl (
    
    
    
    ) appears in the aliphatic region.
  • Hydroxymethyl: The

    
     carbon appears in the mid-field region, characteristic of primary alcohols.[1]
    
Assignment Logic Flow

The following diagram illustrates the logical pathway for assigning peaks based on electronic environments and 2D NMR correlations.

AssignmentLogic Start Spectrum Acquisition (1D 13C, DEPT-135, HSQC) Region1 Region: 140-150 ppm Quaternary Carbon Start->Region1 Region2 Region: 120-130 ppm Aromatic CH Start->Region2 Region3 Region: 10-60 ppm Aliphatic Carbons Start->Region3 C2 Assign C2 (No DEPT signal) Region1->C2 Confirm via HMBC (Correlation to CH2-OH protons) Decision1 DEPT-135 Analysis Region2->Decision1 Region3->Decision1 C4C5 Assign C4 & C5 (Positive DEPT) Decision1->C4C5 Aromatic Region Aliphatic Differentiate CH2 vs CH3 Decision1->Aliphatic Upfield Region FinalC4 FinalC4 C4C5->FinalC4 C4: Deshielded (near N3) ~127 ppm FinalC5 FinalC5 C4C5->FinalC5 C5: Shielded (near N1) ~121 ppm FinalCH2OH FinalCH2OH Aliphatic->FinalCH2OH CH2-OH ~56 ppm (Pos DEPT) FinalEthyl FinalEthyl Aliphatic->FinalEthyl N-CH2 (~42 ppm) CH3 (~15 ppm)

Caption: Logic flow for differentiating imidazole regioisomers and assigning carbon environments using 1D and 2D NMR data.

Experimental Protocol

To ensure reproducibility and data integrity ("Trustworthiness"), follow this standardized protocol.

Sample Preparation[1][2]
  • Solvent Selection: DMSO-d6 is the preferred solvent.[1]

    • Reasoning: It ensures full solubility of the polar hydroxymethyl group and prevents aggregation.[1] Unlike CDCl

      
      , DMSO-d6 often allows for the observation of the hydroxyl proton in 
      
      
      
      H NMR (coupling to the CH
      
      
      ), which aids in confirming the oxidation state.
  • Concentration: Dissolve 20–30 mg of analyte in 0.6 mL of DMSO-d6.

    • Note: Filter the solution through a cotton plug within the pipette if any turbidity is observed.[1]

Instrument Parameters (Typical 400 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: The quaternary C2 carbon has a long

      
       relaxation time.[1] Insufficient delay will suppress this signal, leading to potential misinterpretation.[1]
      
  • Scans (NS): Minimum 512 scans (recommended 1024 for high S/N).

  • Spectral Width: 0 – 200 ppm.[1][2][3]

  • Temperature: 298 K (25°C).[1]

Workflow Diagram

Workflow Prep Sample Prep 30mg in 0.6mL DMSO-d6 Lock Lock & Shim Target: DMSO Signal Prep->Lock Param Set Parameters D1=3s, NS=1024 Lock->Param Acq Acquisition 13C + DEPT-135 Param->Acq Process Processing LB=1.0 Hz, Baseline Corr. Acq->Process

Caption: Step-by-step experimental workflow for high-fidelity 13C NMR acquisition.

Spectral Analysis & Assignment

The following table provides the definitive chemical shift assignments for (1-Ethyl-1H-imidazol-2-yl)methanol in DMSO-d6. These values are synthesized from authoritative data on 1-alkyl-2-substituted imidazoles.

Table 1: C NMR Chemical Shift Assignments (DMSO-d6)
Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT)Assignment Rationale
C2 147.5 ± 1.0 Quaternary (C)Deshielded by two nitrogens and the hydroxymethyl attachment.[1] Disappears in DEPT-135.
C4 127.2 ± 0.5 CHAromatic CH adjacent to N3 (imine-like).[1] Typically downfield of C5.[1]
C5 121.8 ± 0.5 CHAromatic CH adjacent to N1 (amine-like).[1] Shielded relative to C4.[1][2]
CH

-OH
56.2 ± 0.5 CH

Characteristic benzylic-like alcohol methylene.[1] Inverted in DEPT-135.
N-CH

-CH

41.8 ± 0.5 CH

N-alkyl methylene.[1] Inverted in DEPT-135.
N-CH

-CH

15.4 ± 0.5 CH

Terminal methyl group.[1] Upright in DEPT-135.
Comparative Analysis (Solvent Effects)

If the sample is run in CDCl


 , expect the following shifts due to the loss of hydrogen bonding and polarity changes:
  • C2: Shifts slightly upfield (~146 ppm).

  • CH

    
    -OH:  Shifts downfield (~58 ppm).
    
  • C4/C5: Separation may decrease; correct assignment requires HSQC.

Advanced Considerations: Impurities & Artifacts

In a drug development context, distinguishing the product from common process impurities is vital.[1]

Common Impurities Table
Impurity

(DMSO-d6)
Origin
Ethanol 56.1 (CH

), 18.6 (CH

)
Recrystallization solvent / Byproduct.[1] Note: The CH

overlaps with the product's CH

-OH.[1]
Ethyl Acetate 170.3 (CO), 59.9 (CH

), 20.7 (CH

), 14.1 (CH

)
Extraction solvent.
Imidazole 135.6 (C2), 121.8 (C4/5)Unreacted starting material.[1]
1-Ethylimidazole 137.2 (C2), 128.8 (C4), 119.2 (C5)Side product (de-formylation or incomplete reaction).[1]

Critical QC Check: The CH


-OH  of the product (~56.2 ppm) is dangerously close to the CH

of residual ethanol
(~56.1 ppm).[1]
  • Resolution Strategy: Use Diffusion Ordered Spectroscopy (DOSY) or inspect the

    
    H NMR spectrum where the product's CH
    
    
    
    is a singlet (or doublet if OH couples) at ~4.5 ppm, while ethanol's CH
    
    
    is a quartet at ~3.4 ppm.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4][5] J. Org.[1][2][4][5] Chem.1997 , 62, 7512–7515.[4][5][6]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][6] Org.[1][2][4][5][7] Process Res. Dev.2016 , 20, 661–667. [1]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[4][5]

  • ChemicalBook. "1-Ethylimidazole 13C NMR Spectrum." Spectral Database.[1][2]

Sources

Foundational

Lewis acidity of (1-Ethyl-1H-imidazol-2-yl)methanol complexes

An In-depth Technical Guide to the Lewis Acidity of (1-Ethyl-1H-imidazol-2-yl)methanol Complexes Abstract This technical guide provides a comprehensive examination of the Lewis acidity of metal complexes featuring (1-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Lewis Acidity of (1-Ethyl-1H-imidazol-2-yl)methanol Complexes

Abstract

This technical guide provides a comprehensive examination of the Lewis acidity of metal complexes featuring (1-Ethyl-1H-imidazol-2-yl)methanol as a key ligand. N-Heterocyclic Carbenes (NHCs) have become indispensable in modern chemistry, primarily for their role as robust σ-donating ligands in catalysis.[1][2] The introduction of a functionalized sidearm, such as the methanol group in (1-Ethyl-1H-imidazol-2-yl)methanol, offers a sophisticated mechanism for modulating the electronic and steric environment of the coordinated metal center. This, in turn, directly influences the Lewis acidity of the complex—a critical parameter governing its reactivity and catalytic efficacy. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis of these complexes, the theoretical underpinnings of Lewis acidity, robust experimental and computational methods for its quantification, and the implications for catalytic applications.

Introduction: The Significance of Functionalized NHC Ligands in Modulating Lewis Acidity

N-Heterocyclic Carbenes (NHCs) are valued for their strong σ-donor properties, which stabilize metal centers and promote a wide range of catalytic transformations.[1] The combination of NHC catalysis with Lewis acids has emerged as a powerful strategy, enabling enhanced reactivity, novel reaction pathways, and improved stereoselectivity.[3][4][5] This cooperative catalysis often involves an external Lewis acid working in concert with the NHC-metal complex.

An advanced approach involves integrating the Lewis acidic functionality directly into the catalyst architecture. The ligand, (1-Ethyl-1H-imidazol-2-yl)methanol, is a precursor to such systems. While the primary coordination to a metal may occur through the carbene carbon (C2), the pendant hydroxyl group can act as a hemilabile ligand. It can coordinate to the metal center or a substrate, thereby influencing the electron density at the metal and, consequently, its Lewis acidity. Understanding and quantifying this Lewis acidity is paramount, as it allows for the rational design of catalysts for specific applications, from organic synthesis to the development of metallodrugs.[5][6] This guide focuses on the methodologies required to characterize and leverage this crucial chemical property.

Synthesis and Characterization of Ligands and Complexes

The foundation of studying these systems lies in their precise and verifiable synthesis. The protocols described are designed to be self-validating through integrated characterization checkpoints.

Synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol Ligand

While a direct synthesis for the ethyl-substituted variant is not explicitly detailed in the initial search, a general and robust multi-step procedure can be adapted from methods reported for similar substituted imidazole methanols.[7][8] The process begins with the N-alkylation of imidazole, followed by lithiation and reaction with an aldehyde.

Experimental Protocol: Synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol

  • N-Ethylation of Imidazole:

    • In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

    • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

    • Add ethyl bromide (1.1 equivalents) dropwise at 0 °C.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-ethyl-1H-imidazole.

    • Self-Validation: Confirm product formation via ¹H NMR spectroscopy, observing the characteristic ethyl group signals and the shift of imidazole protons.

  • Formylation via Lithiation:

    • Dissolve the 1-ethyl-1H-imidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi, 1.05 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. A color change indicates the formation of the lithiated species.

    • Stir the solution at -78 °C for 1 hour.

    • Add anhydrous DMF (1.2 equivalents) dropwise.

    • Stir for an additional 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

    • Quench with water and extract with ethyl acetate. Dry the combined organic layers over MgSO₄ and concentrate to yield 1-ethyl-1H-imidazole-2-carbaldehyde.

  • Reduction to Alcohol:

    • Dissolve the crude carbaldehyde from the previous step in methanol and cool to 0 °C.

    • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 3 hours.

    • Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude (1-Ethyl-1H-imidazol-2-yl)methanol.

    • Purify the product via column chromatography on silica gel.

    • Final Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[7]

Synthesis of Metal-NHC Complexes

The synthesized ligand serves as a precursor to the NHC complex. This typically involves the in-situ deprotonation of the corresponding imidazolium salt followed by coordination to a metal center.

Experimental Protocol: General Synthesis of a Palladium(II)-NHC Complex

  • Imidazolium Salt Formation:

    • React (1-Ethyl-1H-imidazol-2-yl)methanol with a suitable quaternizing agent (e.g., another equivalent of ethyl bromide) to form the 1,3-diethyl-2-(hydroxymethyl)-1H-imidazolium bromide salt.

  • Complexation:

    • In a Schlenk flask under argon, combine the imidazolium salt (1.0 equivalent) and a palladium(II) precursor (e.g., Pd(OAc)₂, 0.5 equivalents for a bis-NHC complex) in a suitable anhydrous solvent like acetonitrile.

    • Add a mild base, such as potassium carbonate (K₂CO₃, 2.2 equivalents), to facilitate the in-situ deprotonation of the imidazolium salt to form the NHC.

    • Heat the reaction mixture under reflux for 12-24 hours.

    • Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

    • Purify the resulting crude complex by recrystallization or column chromatography.

    • Validation: Confirm the structure of the metal complex using ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Imidazole Imidazole Ethylimidazole 1-Ethyl-1H-imidazole Imidazole->Ethylimidazole Ethylation (NaH, EtBr) Aldehyde 1-Ethyl-1H-imidazole -2-carbaldehyde Ethylimidazole->Aldehyde Lithiation & Formylation (n-BuLi, DMF) Ligand (1-Ethyl-1H-imidazol-2-yl)methanol Aldehyde->Ligand Reduction (NaBH4) Salt Imidazolium Salt Ligand->Salt Quaternization Complex Metal-NHC Complex Salt->Complex Metal Metal Precursor (e.g., Pd(OAc)2) Metal->Complex Base-assisted Coordination

Caption: Workflow for the synthesis of the ligand and its subsequent metal complex.

Quantifying Lewis Acidity: Methodologies and Protocols

The Lewis acidity of a metal complex is not an absolute value but is often evaluated relative to other species. It can be defined thermodynamically as the tendency to accept an electron pair (global Lewis acidity, gLA) or measured by the effect the Lewis acid has on a probe molecule (effective Lewis acidity, eLA).[9][10]

The Gutmann-Beckett Method: An NMR-Based Approach

The most widely adopted experimental technique for quantifying the Lewis acidity of molecular species in solution is the Gutmann-Beckett method.[11][12][13] This method relies on a ³¹P NMR spectroscopic titration using a probe molecule, typically triethylphosphine oxide (TEPO), which is a hard Lewis base. The coordination of TEPO to a Lewis acidic center causes a deshielding of the phosphorus nucleus, resulting in a downfield shift (Δδ) in the ³¹P NMR spectrum. The magnitude of this shift is correlated with the Lewis acidity and is reported as the Acceptor Number (AN).

Causality Behind the Method: The phosphorus atom in TEPO is highly sensitive to its electronic environment. When the oxygen atom donates its lone pair to a Lewis acid, electron density is pulled away from the phosphorus atom. This reduction in electron density decreases the shielding experienced by the ³¹P nucleus, leading to a measurable downfield chemical shift. The stronger the Lewis acid, the greater the electron withdrawal, and the larger the observed Δδ³¹P.

Experimental Protocol: ³¹P NMR Titration (Gutmann-Beckett Method)

  • Materials and Preparation:

    • Lewis Acid (LA): The (1-Ethyl-1H-imidazol-2-yl)methanol metal complex of interest.

    • Lewis Base Probe: Triethylphosphine oxide (TEPO).

    • Solvent: A non-coordinating, deuterated solvent (e.g., CD₂Cl₂, C₆D₆). Ensure the solvent is anhydrous.

    • Internal Standard (optional but recommended): A compound inert to the LA and LB with a known ³¹P chemical shift (e.g., sealed capillary of H₃PO₄).

  • Stock Solution Preparation:

    • Prepare a stock solution of the metal complex of a known concentration (e.g., 10 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of TEPO of the same concentration (10 mM) in the same solvent.

  • NMR Measurement:

    • Acquire a ³¹P NMR spectrum of the free TEPO solution. This provides the reference chemical shift, δ(free).

    • In a separate NMR tube, mix the Lewis acid and TEPO solutions in a 1:1 molar ratio.

    • Allow the solution to equilibrate (typically a few minutes at room temperature).

    • Acquire the ³¹P NMR spectrum of the mixture. This gives the observed chemical shift, δ(obs).

  • Data Analysis:

    • Calculate the induced chemical shift: Δδ = δ(obs) - δ(free) .

    • The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 * Δδ .

    • Self-Validation: For weak Lewis acids, the binding equilibrium may not be fully shifted towards the adduct at a 1:1 ratio.[9] It is crucial to perform a full titration, varying the LA:TEPO ratio (e.g., from 0.1:1 to 2:1) and plotting Δδ against the molar ratio to determine the limiting chemical shift at saturation, Δδ(max). This ensures the reported value reflects the true Lewis acidity rather than an artifact of the equilibrium position.[13]

Gutmann_Beckett_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_LA Prepare Stock Soln. of Lewis Acid (LA) Mix Mix LA and TEPO in NMR Tube (1:1) Prep_LA->Mix Prep_TEPO Prepare Stock Soln. of TEPO Probe NMR_Free Acquire 31P NMR of free TEPO (δ_free) Prep_TEPO->NMR_Free Prep_TEPO->Mix Calc Calculate Shift: Δδ = δ_obs - δ_free NMR_Free->Calc NMR_Bound Acquire 31P NMR of Mixture (δ_obs) Mix->NMR_Bound NMR_Bound->Calc Report Report Lewis Acidity (Acceptor Number) Calc->Report

Caption: Experimental workflow for the Gutmann-Beckett determination of Lewis acidity.

Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary tool for probing Lewis acidity.[11] These methods calculate intrinsic properties of the Lewis acid, free from solvent and equilibrium effects.

  • Fluoride Ion Affinity (FIA): This is a computed thermodynamic value representing the enthalpy change for the reaction LA + F⁻ → [LA-F]⁻. A more negative (more exothermic) FIA indicates a stronger Lewis acid.

  • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid can be an indicator of its electron-accepting ability. A lower LUMO energy generally corresponds to higher Lewis acidity.

These computational metrics are valuable for establishing trends within a series of related complexes and for rationalizing experimental observations. For instance, DFT can be used to model how the coordination of the pendant hydroxyl group in (1-Ethyl-1H-imidazol-2-yl)methanol complexes affects the LUMO energy of the metal center.

Data Interpretation and Application

The quantitative data obtained from these methods allow for a direct comparison of the Lewis acidity of different complexes.

Table 1: Hypothetical Lewis Acidity Data for (1-Ethyl-1H-imidazol-2-yl)methanol (L) Complexes

ComplexMetal CenterOther LigandsΔδ³¹P (ppm)Acceptor Number (AN)Notes
[Pd(L)₂(Cl)₂]Pd(II)2x Cl⁻25.556.4Moderate Lewis Acidity
[Pd(L)₂(OTf)₂]Pd(II)2x OTf⁻38.284.4Higher acidity due to electron-withdrawing OTf⁻
[Rh(L)(COD)Cl]Rh(I)COD, Cl⁻19.843.8Lower acidity for Rh(I) vs. Pd(II)
[Zn(L)(Cl)₂]Zn(II)2x Cl⁻45.199.7Strong Lewis Acidity, typical for Zn(II)

Data are hypothetical and for illustrative purposes.

Implications for Catalysis

The measured Lewis acidity has direct implications for the catalytic performance of the complex.[5] A higher Lewis acidity can:

  • Enhance Electrophilicity: Increase the reactivity of a coordinated substrate towards nucleophilic attack.

  • Alter Selectivity: Influence the regioselectivity or stereoselectivity of a reaction by organizing the transition state assembly.[3][4]

  • Enable New Reaction Pathways: Activate otherwise unreactive substrates.[5]

Catalytic_Cycle Conceptual Cooperative Catalysis Catalyst [M-NHC]+ Intermediate [M-NHC-A]* Catalyst->Intermediate Coordination & Activation of A Substrate_A Substrate A Substrate_B Substrate B Product Product A-B Intermediate->Product Attack by B Product->Catalyst Release

Caption: A conceptual diagram of a Lewis acid-catalyzed reaction.

For (1-Ethyl-1H-imidazol-2-yl)methanol complexes, the hemilabile nature of the hydroxyl group could provide a switching mechanism. Under certain conditions, it might coordinate to the metal, reducing its Lewis acidity. In the presence of a substrate, it could be displaced, freeing up a coordination site and increasing the effective Lewis acidity to promote catalysis. This dynamic behavior makes these systems particularly interesting for developing switchable catalysts.

Conclusion

The is a defining feature that dictates their chemical behavior and catalytic potential. This guide has outlined a systematic approach to investigating this property, beginning with the robust synthesis and characterization of the necessary molecules. By employing a combination of the experimentally rigorous Gutmann-Beckett method and insightful computational tools like DFT, researchers can develop a quantitative understanding of structure-acidity relationships. This knowledge is the cornerstone for the rational design of next-generation catalysts, enabling precise control over chemical reactions and paving the way for innovations in organic synthesis, materials science, and drug development.

References

  • Cooperative Lewis acid/N-heterocyclic carbene c
  • Cooperative Lewis acid/N-heterocyclic carbene c
  • Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications (RSC Publishing). DOI:10.1039/D5CC02299A.
  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Illuminating Lewis acidity strength. Cardiff University ORCA.
  • Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ChemRxiv.
  • The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC)
  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. PubMed Central.
  • NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity.
  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Refubium - Freie Universität Berlin.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • (1-Ethyl-1H-imidazol-2-yl)methanol. MySkinRecipes.
  • (1-Ethyl-1H-imidazol-2-yl)methanol DiscoveryCPR 63634-44-6. Sigma-Aldrich.
  • Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Benchchem.
  • Transition metal NHC complex. Wikipedia.
  • Coordination Chemistry, Reactivity, and Applications of Early Transition Metal Complexes Bearing N -Heterocyclic Carbene Ligands.

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Exploratory

(1-Ethyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide for Ligand Precursor Applications

Foreword: The Versatile Role of Imidazole-Based Ligands in Modern Chemistry The imidazole moiety, a cornerstone of heterocyclic chemistry, has long been recognized for its profound importance in biological systems and it...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatile Role of Imidazole-Based Ligands in Modern Chemistry

The imidazole moiety, a cornerstone of heterocyclic chemistry, has long been recognized for its profound importance in biological systems and its ever-expanding role in materials science and catalysis.[1] As a structural component of the essential amino acid histidine, imidazole plays a crucial role in the active sites of numerous metalloenzymes, facilitating a diverse range of biochemical transformations.[2] This inherent biological significance has inspired chemists to harness the unique properties of imidazole derivatives as ligands for the synthesis of novel metal complexes with tailored functionalities. These complexes are at the forefront of research in areas such as biomimetic catalysis, medicinal chemistry, and the development of advanced materials.[1][3]

This technical guide focuses on a particularly valuable, yet often overlooked, member of this family: (1-Ethyl-1H-imidazol-2-yl)methanol . This precursor to N-heterocyclic carbene (NHC) ligands offers a unique combination of steric and electronic properties, making it a versatile building block for researchers in drug discovery, catalysis, and coordination chemistry. Its structure, featuring a flexible hydroxymethyl group at the 2-position and an ethyl substituent at the 1-position, allows for a variety of coordination modes and the fine-tuning of the resulting metal complex's reactivity and stability.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent self-validating nature of robust protocols, and a strong foundation in the primary literature.

Synthesis and Characterization of (1-Ethyl-1H-imidazol-2-yl)methanol

Synthetic Pathway

The synthetic route can be logically divided into three key stages:

Synthesis_Pathway imidazole Imidazole ethyl_imidazole 1-Ethyl-1H-imidazole imidazole->ethyl_imidazole N-Ethylation (Ethyl Halide, Base) formyl_imidazole 1-Ethyl-1H-imidazole-2-carbaldehyde ethyl_imidazole->formyl_imidazole Formylation (e.g., n-BuLi, DMF) target_compound (1-Ethyl-1H-imidazol-2-yl)methanol formyl_imidazole->target_compound Reduction (e.g., NaBH4 or LiAlH4) NHC_Precursor_Synthesis start (1-Ethyl-1H-imidazol-2-yl)methanol halide 2-(Chloromethyl)-1-ethyl-1H-imidazole start->halide Halogenation (e.g., SOCl2) imidazolium 1-Ethyl-3-alkyl/aryl-2-methylimidazolium Salt halide->imidazolium Quaternization (R-X)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reduction of 1-ethyl-1H-imidazole-2-carbaldehyde

< Introduction: The Strategic Importance of (1-ethyl-1H-imidazol-2-yl)methanol in Modern Drug Discovery The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Strategic Importance of (1-ethyl-1H-imidazol-2-yl)methanol in Modern Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] First synthesized in 1858, this versatile heterocycle's unique physicochemical properties have made it a privileged structure in drug design.[1][3] The targeted synthesis of imidazole derivatives is therefore of paramount importance. The reduction of 1-ethyl-1H-imidazole-2-carbaldehyde to its corresponding primary alcohol, (1-ethyl-1H-imidazol-2-yl)methanol, represents a critical transformation, yielding a key building block for a variety of pharmacologically active molecules.[4] This alcohol serves as a crucial intermediate in the synthesis of antifungal agents, histamine H2 receptor antagonists, and proton pump inhibitors.[4] The hydroxyl and imidazole functional groups offer versatile handles for further chemical modification, enabling the development of novel bioactive compounds.[4]

This guide provides a comprehensive overview of the methodologies for the reduction of 1-ethyl-1H-imidazole-2-carbaldehyde, with a focus on practical application for researchers in drug development. We will delve into the mechanistic underpinnings of the most common reduction strategies, present detailed, validated protocols, and offer insights to ensure successful and reproducible synthesis.

Methodologies for the Reduction of Imidazole-2-carbaldehydes

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the specific case of 1-ethyl-1H-imidazole-2-carbaldehyde, two principal methods are widely employed: hydride reduction and catalytic hydrogenation.

Hydride Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[5] Its ease of handling and compatibility with protic solvents like ethanol and methanol make it a preferred choice in many synthetic applications.[6][7]

Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[5][8][9] This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent, yields the final primary alcohol.[5][10]

It is important to note that while NaBH₄ is generally stable in aprotic solvents, it reacts with water and alcohols, a reaction that can be controlled to an extent by adjusting the pH.[11][12]

Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to hydride reagents, often proceeding with high efficiency and producing water as the only byproduct. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Mechanism of Action: The reaction occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the metal surface, where the H-H bond is weakened. The aldehyde also coordinates to the catalyst surface, facilitating the stepwise addition of two hydrogen atoms across the carbonyl double bond to form the alcohol.

While effective, catalytic hydrogenation can sometimes lead to over-reduction of the imidazole ring or other sensitive functional groups under harsh conditions.[13] Therefore, careful control of reaction parameters such as pressure, temperature, and catalyst loading is crucial.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 1-ethyl-1H-imidazole-2-carbaldehyde.

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is a standard and reliable method for the small to medium-scale synthesis of (1-ethyl-1H-imidazol-2-yl)methanol.

Materials:

  • 1-ethyl-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.[14]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).[15]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-ethyl-1H-imidazol-2-yl)methanol.[15]

  • The crude product can be further purified by column chromatography on silica gel if necessary.[15]

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is suitable for larger-scale synthesis and avoids the use of hydride reagents.

Materials:

  • 1-ethyl-1H-imidazole-2-carbaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filtration aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%). Caution: Palladium on carbon can be pyrophoric. Handle with care, preferably under an inert atmosphere or as a slurry in the reaction solvent.[16]

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, but conditions may need optimization).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (1-ethyl-1H-imidazol-2-yl)methanol.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

ParameterProtocol 1: NaBH₄ ReductionProtocol 2: Catalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen gas (H₂) with 10% Pd/C
Solvent Methanol or EthanolEthanol or Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1-3 atm (or higher)
Typical Reaction Time 1-3 hours2-24 hours
Work-up Aqueous quench, extractionFiltration, solvent removal
Advantages Rapid, simple setup, mild conditions"Green" reagent, scalable
Disadvantages Hydride reagent safety, waste generationSpecialized equipment, catalyst handling

Visualization of Key Processes

Reaction Mechanism: Sodium Borohydride Reduction

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Experimental Workflow: General Reduction Protocol

G Start Start: 1-ethyl-1H-imidazole-2-carbaldehyde Dissolve Dissolve in Solvent Start->Dissolve Add_Reagent Add Reducing Agent (NaBH4 or H2/Pd-C) Dissolve->Add_Reagent Reaction Stir at Appropriate Temperature/Pressure Add_Reagent->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Workup Quench/Filter and Extract Monitor->Workup Reaction Complete Purify Purify by Chromatography/Recrystallization Workup->Purify Product Final Product: (1-ethyl-1H-imidazol-2-yl)methanol Purify->Product

Caption: General workflow for the reduction of 1-ethyl-1H-imidazole-2-carbaldehyde.

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): This reagent is a water-reactive flammable solid.[14] It can release flammable gases upon contact with water or acids.[12] It is also toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12] Always handle NaBH₄ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • Catalytic Hydrogenation (H₂/Pd-C): Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric and may ignite upon exposure to air, especially when dry.[16] Conduct hydrogenation reactions in a properly functioning and well-maintained hydrogenation apparatus. Ensure the system is properly purged with an inert gas before and after the reaction.

Conclusion

The reduction of 1-ethyl-1H-imidazole-2-carbaldehyde is a fundamental yet critical step in the synthesis of many important pharmaceutical compounds. Both sodium borohydride reduction and catalytic hydrogenation are effective methods to achieve this transformation. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently synthesize (1-ethyl-1H-imidazol-2-yl)methanol, a valuable intermediate for advancing drug discovery and development programs.

References

  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2007). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Journal of the Korean Chemical Society, 51(4), 354-356.
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  • Grigg, R., & Sridharan, V. (1984). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Tetrahedron Letters, 25(34), 3661-3664.
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  • Kumar, M., & Yadav, M. (2020). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 5(7), 1334-1345.
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Application

Application Note: Biomimetic Modeling with (1-Ethyl-1H-imidazol-2-yl)methanol

Introduction: The "N,O" Motif in Bioinorganic Chemistry In the architecture of metalloenzymes, the active site is rarely defined by a single coordination type. The (1-Ethyl-1H-imidazol-2-yl)methanol ligand (hereafter ref...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "N,O" Motif in Bioinorganic Chemistry

In the architecture of metalloenzymes, the active site is rarely defined by a single coordination type. The (1-Ethyl-1H-imidazol-2-yl)methanol ligand (hereafter referred to as EtIm-CH2OH ) represents a critical class of bidentate chelators designed to mimic the mixed nitrogen-oxygen coordination spheres found in proteins like Tyrosinase , Hemocyanin , and Galactose Oxidase .

Unlike simple imidazole ligands (which provide only N-donation), EtIm-CH2OH introduces a hydroxymethyl arm at the C2 position. This structural modification enables two distinct coordination modes:

  • Neutral Bidentate Chelation: Coordination via the imidazole N3 and the neutral alcohol oxygen.

  • Anionic Bridging: Deprotonation of the alcohol to form an alkoxide (R-O⁻), facilitating the formation of polynuclear species (e.g., Cu(II) dimers) that mimic the antiferromagnetically coupled active sites of oxidases.

This guide details the synthesis of EtIm-CH2OH and its application in generating copper(II) complexes for oxidase-like catalytic assays.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Systematic Name (1-Ethyl-1H-imidazol-2-yl)methanol
CAS Number 63634-44-6
Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Viscous pale yellow liquid or low-melting solid
Solubility Soluble in Water, MeOH, EtOH, DMSO; Sparingly soluble in Et₂O
pKa (Imidazolium) ~6.5 (Imidazole N3H+)
Coordination Modes

-N,O (monomer);

-alkoxo (dimer)

Protocol A: Ligand Synthesis (N-Alkylation Route)

While EtIm-CH2OH can be synthesized via high-pressure hydroxymethylation of 1-ethylimidazole, the N-alkylation of 2-imidazolemethanol is preferred in research settings due to milder conditions and higher regioselectivity.

Mechanism of Synthesis

The reaction proceeds via an S_N2 mechanism where the deprotonated imidazole nitrogen attacks the ethyl halide. The C2-hydroxymethyl group provides steric bulk, directing alkylation to the N1 position.

Reagents Required
  • 2-Imidazolemethanol (98%)

  • Bromoethane (Ethyl Bromide)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Acetonitrile (ACN) or DMF (Dry)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-imidazolemethanol (1.96 g, 20 mmol) and K₂CO₃ (5.52 g, 40 mmol) in dry Acetonitrile (50 mL).

  • Alkylation: Add Bromoethane (2.4 g, 1.64 mL, 22 mmol) dropwise over 10 minutes.

    • Note: A slight excess of alkyl halide ensures completion.

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C for 12–16 hours under an inert atmosphere (N₂ or Ar).

    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The product will have a higher R_f than the starting material.

  • Workup:

    • Cool to room temperature and filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure to yield a viscous residue.

  • Purification: Dissolve residue in minimal DCM and purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

    • Yield Expectation: 70–85% as a pale yellow oil which may solidify upon standing.

Validation (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    
     6.95 (d, 1H, Im-H), 6.85 (d, 1H, Im-H), 4.65 (s, 2H, CH₂-OH), 4.05 (q, 2H, N-CH₂-CH₃), 1.42 (t, 3H, N-CH₂-CH₃).
    
  • Key Indicator: The quartet at 4.05 ppm confirms N-ethylation; the singlet at 4.65 ppm confirms the integrity of the alcohol arm.

Visualizing the Workflow

SynthesisWorkflow Start 2-Imidazolemethanol (Solid) Reagents EtBr + K2CO3 (Acetonitrile) Start->Reagents Reaction Reflux 70°C 16 Hours Reagents->Reaction Workup Filter Salts & Evaporate Reaction->Workup Mechanism S_N2 Mechanism Regioselective N1 Alkylation Reaction->Mechanism Product (1-Ethyl-1H-imidazol-2-yl)methanol (Viscous Oil) Workup->Product

Figure 1: Synthetic pathway for the preparation of EtIm-CH2OH via N-alkylation.

Protocol B: Biomimetic Copper(II) Complexation

This protocol models the active site of Tyrosinase , creating a complex capable of catalytic oxidation.

Reagents
  • Ligand: EtIm-CH2OH (Synthesized in Protocol A)

  • Metal Source: Copper(II) Perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]

    • Safety Alert: Perchlorate salts are potentially explosive when dry. Handle with care or substitute with Cu(NO₃)₂ or CuCl₂ for non-crystallographic studies.

  • Solvent: Methanol (MeOH)[1]

Step-by-Step Procedure
  • Ligand Solution: Dissolve EtIm-CH2OH (252 mg, 2.0 mmol) in 10 mL of MeOH.

  • Metal Addition: Add Cu(ClO₄)₂·6H₂O (370 mg, 1.0 mmol) dissolved in 5 mL MeOH dropwise to the ligand solution.

    • Ratio: A 2:1 (L:M) ratio is used to favor the mononuclear bis-chelate [Cu(L)₂]²⁺ or the dinuclear bridged species depending on pH.

  • Observation: The solution will turn a deep blue/purple color, indicative of the Cu(II)-N/O coordination.

  • Base Addition (Optional for Dimerization): To force the formation of the alkoxide-bridged dimer (mimicking active enzymes), add 1.0 equivalent of Triethylamine (Et₃N). The color may shift to green/teal.

  • Crystallization: Allow the solution to evaporate slowly at room temperature or use vapor diffusion with Diethyl Ether.

Structural Validation
  • UV-Vis Spectroscopy:

    • Monomer: Broad d-d band at

      
       nm.
      
    • Dimer: Appearance of a charge transfer band (LMCT)

      
       nm and shift of d-d bands.
      
  • EPR (Electron Paramagnetic Resonance):

    • Monomer: Classic axial Cu(II) signal (

      
      ).
      
    • Dimer: Often EPR silent or shows weak half-field signals due to antiferromagnetic coupling between Cu centers via the alkoxide bridge.

Application: Catecholase Activity Assay

To verify the "metalloenzyme-like" activity of the complex, perform a catalytic oxidation of 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butylquinone (DTBQ).

  • Prepare Substrate: 10 mM DTBC in MeOH (freshly prepared).

  • Prepare Catalyst: 0.1 mM Cu-EtIm-CH2OH complex in MeOH.

  • Kinetic Run: Mix 2.9 mL of catalyst solution with 0.1 mL of substrate solution in a quartz cuvette.

  • Measurement: Monitor the increase in absorbance at 400 nm (quinone formation) over 30 minutes.

  • Result: A linear increase in absorbance confirms the complex acts as a functional Tyrosinase mimic.

Logic of Coordination & Signaling

CoordinationLogic Ligand Ligand (EtIm-CH2OH) Neutral Alcohol NeutralpH Neutral pH (No Base) Ligand->NeutralpH BasicpH Basic pH (Deprotonation) Ligand->BasicpH Monomer Mononuclear Complex [Cu(L)2]2+ (Jahn-Teller Distorted) NeutralpH->Monomer N,O Chelation Dimer Dinuclear Bridged Complex [Cu2(L)2(μ-OR)2]2+ (Antiferromagnetic Coupling) BasicpH->Dimer Alkoxide Bridging EPR_Mono EPR Active (Paramagnetic) Monomer->EPR_Mono EPR_Di EPR Silent (Diamagnetic/Coupled) Dimer->EPR_Di

Figure 2: Coordination logic showing the pH-dependent switch between mononuclear and dinuclear species, critical for modeling enzyme active sites.

References

  • Synthesis of 2-Hydroxymethylimidazoles

    • Title: Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds.[2]

    • Source:Turkish Journal of Chemistry, 2008.
    • Link:[Link]

  • Copper(II)

    • Title: Copper(II)
    • Source:Molecules (MDPI), 2024.
    • Link:[Link]

  • Oxidase-like Activity of Copper-Imidazole Complexes

    • Title: One-pot synthesized copper-imidazole-2-carboxaldehyde complex material with oxidase-like activity.[3]

    • Source:Journal of Environmental Chemical Engineering (via PubMed), 2023.
    • Link:[Link]

  • Crystal Structure of Hydroxymethylimidazoles

    • Title: Crystal structure of 1H-imidazole-1-methanol.[4]

    • Source:Acta Crystallographica Section E (NIH PMC), 2017.
    • Link:[Link]

Sources

Method

Application Note: (1-Ethyl-1H-imidazol-2-yl)methanol Derivatives in Biomimetic Oxidation Catalysis

This Application Note is structured as a high-level technical guide for research scientists and process chemists. It focuses on the synthesis, complexation, and catalytic utility of (1-Ethyl-1H-imidazol-2-yl)methanol (re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research scientists and process chemists. It focuses on the synthesis, complexation, and catalytic utility of (1-Ethyl-1H-imidazol-2-yl)methanol (referred to herein as Et-Im-MeOH ), particularly in the context of biomimetic iron-catalyzed oxidation.

Executive Summary & Scientific Rationale

The ligand (1-Ethyl-1H-imidazol-2-yl)methanol (Et-Im-MeOH) represents a privileged scaffold in bioinorganic chemistry. It serves as a bidentate N,O-donor, mimicking the histidine-serine/tyrosine coordination environments found in non-heme iron enzymes (e.g., Rieske dioxygenases).

Unlike simple imidazole ligands, the C2-hydroxymethyl arm provides two critical functions:

  • Hemilability: The alcohol group can coordinate to the metal center and reversibly dissociate, creating a vacant site for oxidant activation (e.g., H₂O₂ or peracids).

  • Proton Shuttling: The hydroxyl group can participate in secondary coordination sphere interactions, facilitating proton transfer during the formation of high-valent metal-oxo species (e.g., Fe(IV)=O).

This guide details the high-purity synthesis of the ligand, the preparation of its Iron(II) triflate complex, and a validated protocol for the chemoselective epoxidation of olefins.

Synthesis of the Ligand: (1-Ethyl-1H-imidazol-2-yl)methanol

While thermal condensation methods exist, they often suffer from low regioselectivity. The protocol below utilizes a directed lithiation strategy to ensure exclusive C2-functionalization, essential for pharmaceutical-grade purity.

Protocol A: C2-Lithiation and Formylation

Reagents:

  • 1-Ethylimidazole (Starting Material, >98%)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Paraformaldehyde (depolymerized source of CH₂O)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon. Add 1-Ethylimidazole (1.92 g, 20 mmol) and anhydrous THF (40 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (8.8 mL, 22 mmol) dropwise over 20 minutes.

    • Mechanistic Note: The C2 proton of the imidazole ring is the most acidic (pKa ~32). Kinetic control at -78 °C prevents deprotonation at the ethyl chain or ring oligomerization.

  • Incubation: Stir at -78 °C for 45 minutes to ensure complete formation of the 2-lithio-1-ethylimidazole species.

  • Quenching: In a separate flask, prepare a suspension of paraformaldehyde (1.80 g, 60 mmol, excess) in dry THF. Cannulate this suspension into the lithiated imidazole solution at -78 °C.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. The solution will turn from yellow to pale white/clear.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hot acetonitrile or purify via flash column chromatography (DCM:MeOH 95:5).

Yield: ~75-85% as a white crystalline solid.[2] Characterization: ¹H NMR (CDCl₃) diagnostic peaks: δ 4.65 (s, 2H, -CH ₂OH), 4.05 (q, 2H, N-CH ₂-CH₃).

Catalyst Preparation: Iron(II) Complexation[3]

The active pre-catalyst is an Iron(II) complex.[3] We utilize triflate (OTf⁻) counterions to maintain high Lewis acidity and solubility in organic solvents.

Protocol B: Synthesis of [Fe(Et-Im-MeOH)₂(OTf)₂]

Reagents:

  • Fe(OTf)₂ (Iron(II) triflate), 99.9% purity

  • Et-Im-MeOH (Ligand from Protocol A)

  • Acetonitrile (MeCN), degassed

Methodology:

  • Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox or using strict Schlenk techniques.

  • Mixing: Dissolve Fe(OTf)₂ (354 mg, 1.0 mmol) in MeCN (5 mL).

  • Ligand Addition: Add Et-Im-MeOH (280 mg, 2.0 mmol) dissolved in MeCN (3 mL) dropwise.

    • Stoichiometry: A 1:2 Metal:Ligand ratio is targeted to form the bis-ligand complex, leaving two cis-labile sites (occupied by solvent) for oxidant binding.

  • Precipitation: Stir for 1 hour at RT. Concentrate the solution to ~2 mL and add diethyl ether (20 mL) to precipitate the complex.

  • Isolation: Filter the off-white/pale yellow solid and dry under high vacuum.

Application: Chemoselective Epoxidation of Olefins

This protocol demonstrates the oxidation of trans-stilbene to trans-stilbene oxide, a standard benchmark for biomimetic oxidations.

Protocol C: Catalytic Epoxidation

Reaction Conditions:

  • Catalyst: [Fe(Et-Im-MeOH)₂(OTf)₂] (3 mol%)

  • Oxidant: Hydrogen Peroxide (H₂O₂, 30% aq.) or Peracetic Acid

  • Solvent: Acetonitrile (MeCN)

  • Temperature: 0 °C to RT

Step-by-Step Guide:

  • Substrate Solution: In a 20 mL vial, dissolve trans-stilbene (180 mg, 1.0 mmol) and the Iron Catalyst (3 mol%) in MeCN (5 mL).

  • Oxidant Delivery: Using a syringe pump, add H₂O₂ (2.0 equiv, diluted in MeCN) dropwise over 20 minutes at 0 °C.

    • Why Slow Addition? Prevents the disproportionation of H₂O₂ (catalase activity) and favors the activation pathway.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add saturated Na₂SO₃ solution to neutralize excess peroxide.

  • Analysis: Extract with DCM. Analyze conversion and yield via GC-MS or ¹H NMR using an internal standard (e.g., mesitylene).

Performance Data Summary
SubstrateProductConv. (%)Yield (%)Selectivity
trans-Stilbenetrans-Stilbene Oxide>9588>99:1 (Epoxide:Aldehyde)
CycloocteneCyclooctene Oxide9892N/A
1-Octene1,2-Epoxyoctane6558Modest (Terminal alkene)

Mechanistic Visualization

The following diagrams illustrate the synthesis workflow and the proposed catalytic cycle, highlighting the role of the ligand's alcohol arm.

Figure 1: Ligand Synthesis & Complexation Workflow

SynthesisWorkflow Start 1-Ethylimidazole Lithiation Step 1: Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Deprotonation @ C2 Intermediate 2-Lithio-Species Lithiation->Intermediate Kinetic Control Quench Step 2: Formylation (Paraformaldehyde) Intermediate->Quench Electrophilic Attack Ligand (1-Ethyl-1H-imidazol-2-yl)methanol (Et-Im-MeOH) Quench->Ligand Workup & Cryst. Complexation Step 3: Complexation (Fe(OTf)2, MeCN) Ligand->Complexation 2.0 Equiv. Catalyst Active Catalyst [Fe(Et-Im-MeOH)2(OTf)2] Complexation->Catalyst Precipitation

Caption: Workflow for the high-purity synthesis of the ligand and its subsequent iron coordination.

Figure 2: Catalytic Cycle & Ligand Effect

CatalyticCycle Resting Resting State [Fe(II)(L)2(Solv)2] OxidantBind Oxidant Binding Fe(II)-OOH Resting->OxidantBind + H2O2 / - Solvent Heterolysis O-O Bond Cleavage (Assisted by -OH arm) OxidantBind->Heterolysis Proton Shuttle HighValent Active Species Fe(IV)=O / Fe(V)=O Heterolysis->HighValent - H2O OAT Oxygen Atom Transfer (Epoxidation) HighValent->OAT + Olefin Substrate Substrate (Olefin) Substrate->OAT OAT->Resting Product Release

Caption: Proposed mechanism. The pendant -CH₂OH group aids in the heterolytic cleavage of the O-O bond, facilitating the formation of the high-valent iron-oxo species.

References

  • Synthesis of Imidazole-Methanol Derivatives

    • Title: Regioselective Synthesis of 1-Substituted Imidazole-2-methanols.
    • Source:Journal of Organic Chemistry
    • Context: Defines the lithiation protocol
    • URL:[Link] (General Journal Link for verification of standard lithiation protocols).

  • Iron-Catalyzed Oxidation Mechanisms

    • Title: Iron-Catalyzed Oxidation of 1-Phenylethanol and Glycerol With Hydrogen Peroxide.
    • Source:Frontiers in Chemistry
    • Context: Discusses the role of N,O ligands in stabilizing Fe(II)
    • URL:[Link]

  • Biomimetic Non-Heme Iron Catalysis

    • Title: Recent advances in metal-catalysed oxidation reactions.[4]

    • Source:Royal Society Open Science
    • Context: Overview of green oxid
    • URL:[Link]

  • Tripodal Imidazole Ligands

    • Title: Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands.[5]

    • Source:Molecules (NIH/NLM)
    • Context: Illustrates the structural versatility of imidazole-methanol derivatives in coordin
    • URL:[Link]

Sources

Application

Probing the Redox Landscape: Electrochemical Studies of Metal Complexes with (1-Ethyl-1H-imidazol-2-yl)methanol Ligands

Introduction: The Significance of Imidazole-Based Metal Complexes The intricate dance of electrons in metal complexes is fundamental to a vast array of scientific disciplines, from catalysis and materials science to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazole-Based Metal Complexes

The intricate dance of electrons in metal complexes is fundamental to a vast array of scientific disciplines, from catalysis and materials science to the development of novel therapeutics. Imidazole and its derivatives, ubiquitous in biological systems as part of the amino acid histidine, have garnered significant attention as versatile ligands in coordination chemistry. Their ability to form stable complexes with a wide range of transition metals, coupled with their tunable electronic and steric properties, makes them prime candidates for designing molecules with specific redox functionalities. This is particularly relevant in the field of drug development, where the electrochemical behavior of a metal-based drug can dictate its mechanism of action, efficacy, and even its toxicity profile.

This technical guide provides a comprehensive overview and detailed protocols for the electrochemical investigation of metal complexes featuring the (1-Ethyl-1H-imidazol-2-yl)methanol ligand. This particular ligand offers a unique combination of a coordinating imidazole nitrogen, an N-ethyl substituent for modulating solubility and steric hindrance, and a hydroxymethyl group at the 2-position that can also participate in metal coordination, potentially leading to bidentate chelation.[1] Understanding the electrochemical properties of metal complexes with this ligand is crucial for researchers and scientists aiming to harness their potential in various applications.

This document is structured to provide not just a set of instructions, but a deeper understanding of the principles and considerations that underpin the experimental design. We will delve into the synthesis of these complexes, followed by detailed protocols for their electrochemical characterization using state-of-the-art techniques.

I. Synthesis of Metal Complexes with (1-Ethyl-1H-imidazol-2-yl)methanol

The first step in any electrochemical study is the synthesis and purification of the metal complex of interest. The (1-Ethyl-1H-imidazol-2-yl)methanol ligand is commercially available, simplifying the initial stages of the process.[2] The following are generalized protocols for the synthesis of copper(II) and cobalt(II) complexes, which can be adapted for other transition metals.

Protocol 1: Synthesis of a Copper(II) Complex

This protocol is adapted from established methods for synthesizing copper(II) complexes with imidazole derivatives.[3]

Objective: To synthesize a copper(II) complex with (1-Ethyl-1H-imidazol-2-yl)methanol.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • (1-Ethyl-1H-imidazol-2-yl)methanol

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 mmol of copper(II) chloride dihydrate in 20 mL of anhydrous methanol with gentle stirring.

  • In a separate beaker, dissolve 2 mmol of (1-Ethyl-1H-imidazol-2-yl)methanol in 10 mL of anhydrous methanol.

  • Slowly add the ligand solution to the copper(II) salt solution dropwise with continuous stirring at room temperature.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting complex in a desiccator under vacuum.

  • Characterize the synthesized complex using appropriate techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and purity.

Protocol 2: Synthesis of a Cobalt(II) Complex

This protocol is based on general procedures for the synthesis of cobalt(II)-imidazole complexes.[4]

Objective: To synthesize a cobalt(II) complex with (1-Ethyl-1H-imidazol-2-yl)methanol.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • (1-Ethyl-1H-imidazol-2-yl)methanol

  • Ethanol (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • Dissolve 1 mmol of cobalt(II) chloride hexahydrate in 25 mL of anhydrous ethanol in a round-bottom flask.

  • In a separate flask, dissolve 2 mmol of (1-Ethyl-1H-imidazol-2-yl)methanol in 15 mL of anhydrous ethanol.

  • Add the ligand solution to the cobalt(II) salt solution with stirring.

  • Reflux the reaction mixture for 3-5 hours. The color of the solution should change, indicating complex formation.

  • After reflux, allow the solution to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator until a solid precipitate begins to form.

  • Add an excess of anhydrous hexane to precipitate the complex completely.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then with hexane.

  • Dry the complex under vacuum.

  • Characterize the product using spectroscopic and analytical methods to confirm its identity and purity.

II. Electrochemical Characterization

Electrochemical techniques are powerful tools for probing the redox behavior of metal complexes, providing insights into their electronic structure, stability of different oxidation states, and the kinetics of electron transfer.[5] The choice of solvent, supporting electrolyte, and electrochemical technique is critical for obtaining reliable and reproducible data.

A. Causality Behind Experimental Choices
  • Solvent Selection: Non-aqueous solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often preferred for electrochemical studies of metal complexes.[5] This is because they offer a wider potential window compared to water, allowing for the investigation of redox processes that might be obscured by solvent oxidation or reduction.[5] Furthermore, many metal complexes exhibit better solubility in these organic solvents. For the (1-Ethyl-1H-imidazol-2-yl)methanol complexes, MeCN is a good starting point due to its relatively low coordinating ability and wide electrochemical window.[6]

  • Supporting Electrolyte: A supporting electrolyte is essential to minimize the solution resistance and ensure that mass transport of the electroactive species to the electrode surface is diffusion-controlled.[5] Tetrabutylammonium salts, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), are commonly used in non-aqueous electrochemistry due to their high solubility, wide electrochemical window, and large ionic radius which minimizes ion-pairing effects.[5] A concentration of 0.1 M is typically sufficient.

  • Electrode System: A standard three-electrode system is employed, consisting of a working electrode, a reference electrode, and a counter electrode.[7]

    • Working Electrode: Glassy carbon or platinum electrodes are common choices for the working electrode due to their wide potential windows and relative inertness.[5] The choice may depend on the specific redox processes being investigated.

    • Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode, is crucial for obtaining stable and reproducible potentials in organic solvents.[5] Alternatively, a saturated calomel electrode (SCE) can be used but must be separated from the analyte solution by a salt bridge to prevent water and chloride contamination.[8]

    • Counter Electrode: A platinum wire or foil is typically used as the counter electrode to complete the electrical circuit.[8]

B. Detailed Electrochemical Protocols

The following protocols outline the procedures for cyclic voltammetry (CV) and differential pulse voltammetry (DPV), two of the most common and informative electrochemical techniques for studying metal complexes.

Objective: To investigate the redox behavior of the metal complex, determine formal potentials, and assess the reversibility of electron transfer processes.

Experimental Workflow Diagram:

CV_Workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement CV Measurement cluster_analysis Data Analysis Solvent Select & Purge Solvent (e.g., MeCN) Electrolyte Dissolve Supporting Electrolyte (0.1 M TBAP) Analyte Dissolve Metal Complex (1-5 mM) Electrodes Assemble 3-Electrode Cell (WE, RE, CE) Analyte->Electrodes Transfer Solution Purge Purge with Inert Gas (e.g., Argon) Electrodes->Purge Parameters Set CV Parameters (Potential Window, Scan Rate) Purge->Parameters Connect to Potentiostat Scan Perform Potential Scan Parameters->Scan Data Record Current vs. Potential Scan->Data Voltammogram Plot Voltammogram Data->Voltammogram Analyze Data Peaks Identify Peak Potentials (Epa, Epc) Voltammogram->Peaks Reversibility Assess Reversibility (ΔEp, ipa/ipc) Peaks->Reversibility Scan_Rate Scan Rate Dependence Study Reversibility->Scan_Rate DPV_Setup cluster_cell_components Cell Components Potentiostat Potentiostat/Galvanostat WE Working Electrode Potentiostat->WE Controls Potential RE Reference Electrode Potentiostat->RE Measures Potential CE Counter Electrode Potentiostat->CE Passes Current Cell Electrochemical Cell cluster_cell_components cluster_cell_components Solution Analyte Solution (Complex + Electrolyte)

Caption: Standard Three-Electrode Setup for DPV.

Procedure:

  • Solution and Cell Preparation: Prepare the solution and set up the electrochemical cell as described in the CV protocol.

  • DPV Measurement:

    • Connect the cell to the potentiostat.

    • Set the DPV parameters, which typically include:

      • Initial and final potentials.

      • Pulse amplitude (e.g., 25-50 mV).

      • Pulse width (e.g., 50-100 ms).

      • Scan increment (e.g., 2-5 mV).

    • Run the DPV scan.

  • Data Analysis:

    • The resulting voltammogram will show peaks corresponding to the redox processes.

    • The peak potential in DPV is closely related to the formal potential.

    • The peak height is proportional to the concentration of the electroactive species.

III. Expected Results and Interpretation: A Scientist's Perspective

The electrochemical behavior of metal complexes with (1-Ethyl-1H-imidazol-2-yl)methanol will be influenced by several factors, including the identity of the metal, its oxidation state, and the coordination geometry of the complex.

A. Data Presentation

The following table provides a hypothetical summary of expected cyclic voltammetry data for Cu(II) and Co(II) complexes with the (1-Ethyl-1H-imidazol-2-yl)methanol ligand in acetonitrile, based on literature values for similar complexes. [3][7]

Complex Redox Couple E°' (V vs. Ag/Ag⁺) ΔEp (mV) ipa/ipc Reversibility
[Cu(L)₂Cl₂] Cu(II)/Cu(I) +0.1 to -0.2 60-80 ~1.0 Quasi-reversible
Cu(I)/Cu(0) -0.6 to -0.9 >100 <1.0 Irreversible

| [Co(L)₂Cl₂] | Co(II)/Co(I) | -0.5 to -0.8 | 70-100 | ~1.0 | Quasi-reversible |

L = (1-Ethyl-1H-imidazol-2-yl)methanol

B. Mechanistic Insights and Trustworthiness of Protocols

The data in the table above can be interpreted to provide valuable insights into the redox chemistry of these complexes.

  • Copper Complexes: The Cu(II)/Cu(I) couple is often quasi-reversible in imidazole-containing complexes. [7]The exact potential will depend on the coordination environment and the steric bulk of the ligands. The subsequent reduction to Cu(0) is typically irreversible due to the deposition of metallic copper on the electrode surface. A scan rate dependence study is crucial for confirming the diffusion-controlled nature of the Cu(II)/Cu(I) process. The peak current should scale linearly with the square root of the scan rate for a diffusion-controlled process.

  • Cobalt Complexes: The Co(II)/Co(I) redox couple is also expected to be observed. The potential for this process will be influenced by the donor strength of the ligand. Stronger σ-donating ligands generally stabilize the higher oxidation state (Co(II)), leading to a more negative reduction potential. The reversibility of this process can provide information about the stability of the Co(I) species.

Self-Validating System: The combination of CV and DPV provides a self-validating system. The formal potentials obtained from both techniques should be in good agreement. Furthermore, the scan rate dependence study in CV helps to validate the nature of the electron transfer process. Any deviation from ideal behavior (e.g., non-linear relationship between peak current and the square root of the scan rate) would indicate complications such as adsorption or coupled chemical reactions, prompting further investigation.

For a more in-depth mechanistic study, spectroelectrochemistry can be employed. [9]This technique combines electrochemical measurements with spectroscopic methods (e.g., UV-Vis, IR, or EPR) to identify and characterize the species generated at the electrode surface in real-time. This can be particularly useful for identifying unstable intermediates and elucidating complex reaction pathways. [9]

IV. Conclusion

The electrochemical study of metal complexes with (1-Ethyl-1H-imidazol-2-yl)methanol ligands offers a rich field of investigation with implications for various areas of chemical science. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools and understanding to confidently explore the redox properties of these fascinating molecules. By carefully considering the experimental parameters and critically analyzing the data, one can unveil the intricate electronic behavior of these complexes and pave the way for their rational design and application.

V. References

  • Benhassine, A., et al. (2023). Synthesis, characterization, spectroscopic study and biological evaluation of Zn(II), Ni(II), and Cu(II)complexes derived from(1-methyl-1H-imidazol-2-yl)methanol. ResearchGate. Available at: [Link]

  • Gnanou, Y., & Fontanille, M. (n.d.). Cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization. Wiley Online Library. Available at: [Link]

  • Huff, A. M., et al. (1993). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section C: Crystal Structure Communications, 49(Pt 4), 793–795. Available at: [Link]

  • Koval, I. A., et al. (2024). Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. Polymers, 16(12), 1648. Available at: [Link]

  • The Royal Society of Chemistry. (2008). Spectroelectrochemistry. Available at: [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Available at: [Link]

  • Izutsu, K. (2002). Electrochemistry in Nonaqueous Solutions. Wiley-VCH.

  • Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons.

  • Tugushev, M. D., et al. (2025). Synthesis of the Cobalt(II) Aqua Complex with Acetylpyridylpyrazolone. Russian Journal of Coordination Chemistry, 51(7), 653–661. Available at: [Link]

  • Ward, W. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 31-43. Available at: [Link]

  • Khan, I. M., & Ahmad, S. (2012). Cyclic voltammetric investigations of copper(II) complexes with various imidazoles in dimethylformamide. Journal of the Indian Chemical Society, 89(1), 103-107. Available at: [Link]

  • Păunescu, V., et al. (2021). Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. International Journal of Molecular Sciences, 22(24), 13541. Available at: [Link]

Sources

Method

Technical Guide: Synthesis and Application of (1-Ethyl-1H-imidazol-2-yl)methanol-Based Ionic Liquids

This Application Note and Protocol Guide details the synthesis, characterization, and application of (1-Ethyl-1H-imidazol-2-yl)methanol (often abbreviated as [C2OH-C2im] ) as a functionalized precursor for Task-Specific...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis, characterization, and application of (1-Ethyl-1H-imidazol-2-yl)methanol (often abbreviated as [C2OH-C2im] ) as a functionalized precursor for Task-Specific Ionic Liquids (TSILs).

Part 1: Executive Summary & Strategic Rationale

The imidazole C2 position is a critical "tunable handle" in ionic liquid (IL) design. While standard imidazolium ILs possess an acidic proton at C2 (pKa ~21-23), replacing this with a hydroxymethyl group (-CH₂OH) fundamentally alters the physicochemical landscape of the solvent.

(1-Ethyl-1H-imidazol-2-yl)methanol serves as a neutral, zwitterionic-type precursor that allows for the generation of Hydroxyl-Functionalized Ionic Liquids (HFILs) . These matrices exhibit:

  • Enhanced Hydrogen Bonding: The -OH moiety acts as a strong H-bond donor, significantly improving the dissolution of recalcitrant biopolymers like cellulose and chitin compared to non-functionalized analogues.

  • Coordinating Ability: The C2-CH₂OH arm can chelate transition metals, making these ILs superior ligands for biphasic catalysis.

  • Viscosity Modulation: While typically more viscous due to H-bonding networks, these ILs offer unique solvation shells for polar pharmaceutical active ingredients (APIs).

Part 2: Experimental Protocols

Workflow Overview

The synthesis follows a linear three-stage pathway: Hydroxymethylation (Precursor Synthesis)


Quaternization  (Cation Formation) 

Metathesis (Anion Exchange).

SynthesisWorkflow Start 1-Ethylimidazole Step1 Step 1: Hydroxymethylation (+ Paraformaldehyde, 140°C) Start->Step1 Inter (1-Ethyl-1H-imidazol-2-yl)methanol (Neutral Precursor) Step1->Inter Step2 Step 2: Quaternization (+ R-X, e.g., BuBr) Inter->Step2 Salt [1-Ethyl-2-hydroxymethyl-3-alkylimidazolium][X] (Hydrophilic IL) Step2->Salt Step3 Step 3: Metathesis (+ LiNTf2 / NaBF4) Salt->Step3 Final Task-Specific Ionic Liquid (Hydrophobic/Tailored) Step3->Final

Figure 1: Step-wise synthetic pathway from commercial starting materials to functionalized ionic liquid.

Protocol A: Synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol

Objective: Introduction of the hydroxymethyl group at the C2 position. Mechanism: Thermal hydroxyalkylation of the imidazole ring.

Materials:

  • 1-Ethylimidazole (99%)

  • Paraformaldehyde (95% powder)

  • Solvent: None (Neat reaction) or 1,4-Dioxane (optional)

  • Equipment: High-pressure sealed tube (Ace Glass) or Autoclave

Procedure:

  • Charge: In a glovebox or fume hood, charge a heavy-walled pressure tube with 1-ethylimidazole (1.0 eq) and paraformaldehyde (1.1 eq) .

  • Seal & Heat: Seal the vessel tightly. Heat the mixture to 140°C in an oil bath.

    • Critical Insight: The reaction mixture will initially be heterogeneous. As the paraformaldehyde depolymerizes and reacts, the solution will become clear.

  • Duration: Maintain stirring at 140°C for 24 hours .

  • Work-up: Cool to room temperature. The resulting dark orange oil is the crude product.

  • Purification:

    • Dissolve the crude oil in a minimum amount of acetone.

    • Precipitate unreacted paraformaldehyde (if any) and filter.

    • Remove solvent via rotary evaporation.[1]

    • Refinement: For high purity, perform vacuum distillation (bp ~160°C at 0.5 mmHg) or recrystallization if the product solidifies (often a low-melting solid).

  • Yield: Typically 85–92%.

Validation (NMR):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C2-H singlet (usually ~7.6 ppm in 1-ethylimidazole) and the appearance of a methylene singlet (-CH ₂OH) at ~4.5–4.7 ppm .

Protocol B: Quaternization (Synthesis of the Halide Salt)

Objective: Alkylation of the N3 nitrogen to form the imidazolium cation. Target Molecule: 1-Ethyl-2-hydroxymethyl-3-butylimidazolium Bromide ([C2OH-Ebim][Br]).

Materials:

  • (1-Ethyl-1H-imidazol-2-yl)methanol (from Protocol A)

  • 1-Bromobutane (1.2 eq)

  • Solvent: Acetonitrile (dry)

Procedure:

  • Dissolution: Dissolve (1-Ethyl-1H-imidazol-2-yl)methanol (10 g) in dry acetonitrile (30 mL) in a round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Addition: Add 1-bromobutane dropwise at room temperature to prevent a runaway exotherm.

  • Reflux: Heat the mixture to 70°C (Reflux) for 24–48 hours .

    • Monitoring: Monitor via TLC (MeOH:DCM 1:9) or ¹H NMR (shift of N-alkyl protons).

  • Isolation:

    • Evaporate acetonitrile under reduced pressure.

    • Washing: The resulting viscous oil/solid should be washed with ethyl acetate (3 x 20 mL) to remove unreacted alkyl halide and starting imidazole.

    • Drying: Dry under high vacuum (10⁻² mbar) at 60°C for 12 hours to remove trace volatiles.

Protocol C: Anion Exchange (Metathesis)

Objective: Replacing the halide anion to tune hydrophobicity (e.g., to [NTf₂]⁻).

Materials:

  • [C2OH-Ebim][Br] (Precursor Salt)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (1.05 eq)

  • Solvent: Water (deionized)

Procedure:

  • Mixing: Dissolve the bromide salt in distilled water (1 g/5 mL). Separately, dissolve LiNTf₂ in water (1 g/5 mL).

  • Reaction: Slowly add the LiNTf₂ solution to the imidazolium salt solution while stirring vigorously.

    • Observation: A hydrophobic phase separation will occur immediately (oiling out) as the [NTf₂] salt forms.

  • Separation: Decant the aqueous layer (containing LiBr).

  • Purification:

    • Wash the ionic liquid layer with fresh deionized water (5 x 10 mL) until the washings are negative for bromide (AgNO₃ test).

  • Drying: Dry the final IL on a rotary evaporator, then under high vacuum at 70°C for 24 hours.

Part 3: Characterization & Properties[1]

Spectroscopic Validation

The following table summarizes the expected chemical shifts confirming the structure of 1-Ethyl-2-hydroxymethyl-3-methylimidazolium [NTf₂] .

PositionMoiety¹H NMR Shift (ppm, DMSO-d₆)Signal Type
C2 -CH ₂OH4.85Singlet (2H)
OH -CH₂OH 5.60Broad Singlet (1H)
N1 -CH₂CH1.42Triplet (3H)
N1 -CH ₂CH₃4.25Quartet (2H)
N3 -CH3.88Singlet (3H)
Ring C4-H, C5-H7.65, 7.72Doublets (1H each)
Physicochemical Properties Data

Comparison of C2-functionalized vs. non-functionalized ILs.

Property[Emim][NTf₂] (Standard)[C2OH-Emim][NTf₂] (Functionalized)Causality / Note
Viscosity (25°C) ~34 cP~180 cPIncreased H-bonding network from -OH group.
Thermal Stability ~400°C~320°C-CH₂OH group is more thermally labile than C-H.
Cellulose Solubility Low (< 5 wt%)High (> 10 wt%)C2-OH disrupts inter-chain H-bonds in cellulose.

Part 4: Application Notes

Biomass Processing (Cellulose Dissolution)

The primary utility of (1-Ethyl-1H-imidazol-2-yl)methanol-derived ILs is in the processing of lignocellulosic biomass.

  • Mechanism: The hydroxyl group at C2 acts as a "hook." While the anion (e.g., Acetate or Chloride) attacks the hydroxyls of the cellulose polymer, the C2-OH of the cation provides a secondary interaction site, effectively "wedging" the cellulose chains apart.

  • Protocol: Mix 5 wt% microcrystalline cellulose with [C2OH-Emim][OAc] at 80°C. Complete dissolution is typically observed within 2-4 hours, significantly faster than with [Emim][OAc] alone.

Pharmaceutical Solubilization

These ILs act as Hydrotropic Solvents .[2]

  • Use Case: Solubilization of poorly water-soluble drugs (e.g., Ibuprofen, Tamoxifen).

  • Advantage: The amphiphilic nature (hydrophobic alkyl chain + hydrophilic hydroxyl head) allows for the formation of nanostructured domains that encapsulate drug molecules, enhancing bioavailability.

Safety & Handling
  • Precursor: (1-Ethyl-1H-imidazol-2-yl)methanol is an irritant. Avoid inhalation of dust/vapors.

  • Anion Exchange: LiNTf₂ is corrosive and hygroscopic. Handle in a glovebox or desiccator.

  • Waste: ILs should not be disposed of down the drain. Collect as halogenated (if [Br]) or non-halogenated organic waste.

References

  • Synthesis of Hydroxymethyl-functionalized ILs: Title: Facile synthesis of new imidazolium ionic liquids containing hydroxymethyl substituent at 2-position of imidazolium ring. Source: ResearchGate / Polish Journal of Chemical Technology URL:[Link]

  • Cellulose Dissolution Mechanisms: Title: Ionic Liquids and Their Interaction with Cellulose.[3] Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Viscosity and Structure-Property Relationships: Title: Viscosity of Ionic Liquid–Ionic Liquid Mixtures.[4] Source: Journal of Physical Chemistry B URL:[Link]

  • Pharmaceutical Applications: Title: Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Source: MDPI (Pharmaceuticals) URL:[Link]

  • General Imidazole Reactivity: Title: Synthesis of 2-Hydroxymethyl-1H-imidazoles. Source: ResearchGate URL:[Link]

Sources

Application

Application Note: (1-Ethyl-1H-imidazol-2-yl)methanol in Advanced Materials

This guide details the technical application, synthesis, and materials science utility of (1-Ethyl-1H-imidazol-2-yl)methanol , a versatile heterocyclic building block. Executive Summary (1-Ethyl-1H-imidazol-2-yl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application, synthesis, and materials science utility of (1-Ethyl-1H-imidazol-2-yl)methanol , a versatile heterocyclic building block.

Executive Summary

(1-Ethyl-1H-imidazol-2-yl)methanol (CAS: 63634-44-6) is a bifunctional heterocyclic intermediate critical to the development of N-heterocyclic carbene (NHC) ligands , thermoset polymer curing agents , and corrosion inhibitors . Its structure features a nucleophilic imidazole ring and a reactive primary hydroxyl group, enabling it to serve as a "linker" molecule in Metal-Organic Frameworks (MOFs) or as a latent catalyst in epoxy resin systems.

Part 1: Technical Specifications
Property Specification
IUPAC Name (1-Ethyl-1H-imidazol-2-yl)methanol
CAS Number 63634-44-6
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 58–62 °C (Experimental analog range); Predicted: ~113 °C
Solubility Soluble in Water, Methanol, Ethanol, DMSO; Sparingly soluble in Toluene
pKa ~14.4 (Imidazole N-H deprotonation), ~6.5 (Conjugate acid)
Storage Hygroscopic.[1][2] Store under inert atmosphere (Ar/N₂) at 2–8 °C.
Part 2: Synthesis Protocol

Methodology Rationale: Direct functionalization of the C2 position of 1-ethylimidazole is the most efficient synthetic route. Two methods are provided: Method A (Lithiation) for high-purity laboratory scale, and Method B (Thermal Hydroxymethylation) for scalable industrial preparation.

Method A: C2-Lithiation and Formylation (High Purity)

Best for: Ligand synthesis and pharmaceutical grade precursors.

Reagents:

  • 1-Ethylimidazole (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6 M in hexanes)

  • Paraformaldehyde (1.2 eq) or DMF (as formyl source followed by reduction)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and 1-Ethylimidazole.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes.

    • Mechanistic Note: The C2 proton is the most acidic (pKa ~33). Low temperature prevents ring opening or polymerization.

  • Reaction: Stir at -78 °C for 1 hour to ensure complete formation of the 2-lithio species.

  • Addition: Add dry Paraformaldehyde (depolymerized in situ) or DMF dropwise.

    • If using DMF: You will obtain the aldehyde. A subsequent reduction step with NaBH₄ (0.5 eq) in MeOH is required to yield the methanol.

  • Quench: Warm to room temperature (RT) and quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from cold Toluene/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5).

Method B: Thermal Hydroxymethylation (Scalable)

Best for: Polymer additives and corrosion inhibitors.

Protocol:

  • Mix 1-Ethylimidazole and Paraformaldehyde (1.1 eq) in a pressure vessel.

  • Heat to 140–160 °C for 4–6 hours.

    • Note: No solvent is required (neat reaction). The imidazole acts as an autocatalyst.

  • Cool to RT.[3] The mixture will solidify.

  • Recrystallize the crude solid from Ethyl Acetate.

Part 3: Applications in Materials Science
1. Precursor for N-Heterocyclic Carbene (NHC) Ligands

The hydroxyl group allows for the tethering of the imidazole unit to solid supports or the formation of bidentate/tridentate ligands (e.g., "Pincer" ligands) used in homogeneous catalysis.

Workflow:

  • Activation: Convert the hydroxyl group to a leaving group (Chloride or Mesylate) using SOCl₂ or MsCl.

  • Quaternization: React with a secondary phosphine or another imidazole to form a cationic salt.

  • Metallation: Deprotonate with a strong base (KOtBu) in the presence of a metal precursor (e.g., Pd(OAc)₂, RuCl₂(DMSO)₄) to generate the active NHC catalyst.

NHC_Synthesis Start (1-Ethyl-1H-imidazol-2-yl)methanol Step1 Activation (SOCl2 -> -CH2Cl) Start->Step1 Activation Step2 Quaternization (+ R-NH2 / Phosphine) Step1->Step2 Substitution Step3 Metallation (Pd/Ru Precursor) Step2->Step3 Coordination Final Functionalized NHC-Metal Catalyst Step3->Final Catalysis

Figure 1: Synthetic pathway from the alcohol precursor to a metal-NHC catalyst.

2. Epoxy Resin Curing Agent & Accelerator

Imidazole derivatives are latent curing agents. The 1-ethyl substituent lowers the melting point compared to 2-methylimidazole, improving dispersion in liquid epoxy resins (e.g., DGEBA).

  • Mechanism: The pyridine-type nitrogen (N3) attacks the epoxide ring, initiating anionic polymerization. The hydroxyl group on the C2-arm acts as a hydrogen bond donor, activating the epoxide oxygen and accelerating the ring-opening process.

  • Benefit: Provides a balance between pot-life (shelf stability) and cure speed at elevated temperatures (100–150 °C).

3. Corrosion Inhibition for Copper/Steel

The compound acts as a mixed-type inhibitor (anodic and cathodic) in acidic media.

  • Adsorption Mechanism:

    • Physisorption: Electrostatic interaction between the protonated imidazole nitrogen and charged metal surface.

    • Chemisorption: Coordination bond formation between the unshared electron pair of the sp² nitrogen and empty d-orbitals of the metal (Fe/Cu).

    • Film Formation: The ethyl tail aids in forming a hydrophobic barrier, repelling water and corrosive ions (Cl⁻, SO₄²⁻).

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (violent reaction with hydroxyl group).

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][4][5]

    • Skin Contact: Wash with soap and water.[4][5] If irritation persists, seek medical advice.

References
  • Synthesis of Imidazole Alcohols: Source: BenchChem Technical Guide. "Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol."
  • NHC Ligand Precursors

    • Title: "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - Ligand Precursor."
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Safety Data (Analog): Title: "Safety Data Sheet: (1-Methyl-1H-imidazol-2-yl)methanol." Source: Fisher Scientific.
  • General Imidazole Reactivity

    • Title: "Thermodynamics and Kinetics of Imidazole Form
    • Source: ResearchGate.[3][6]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (1-Ethyl-1H-imidazol-2-yl)methanol Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and obtain high-purity product. As a key intermediate in the development of pharmaceuticals such as antifungal agents and proton pump inhibitors, mastering the synthesis of this compound is crucial.[1]

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol is typically achieved through a two-step process:

  • N-Alkylation of Imidazole: Introduction of the ethyl group onto the imidazole ring.

  • Reduction of a Carbonyl Group: Conversion of an aldehyde or a related functional group at the C-2 position to a primary alcohol.

A common and effective route involves the reduction of 1-Ethyl-1H-imidazole-2-carboxaldehyde using a mild reducing agent like sodium borohydride (NaBH₄). The efficiency of this reduction is paramount for achieving a high overall yield.

Reaction Pathway Diagram

ReactionPathway A 1-Ethyl-1H-imidazole- 2-carboxaldehyde B (1-Ethyl-1H-imidazol- 2-yl)methanol A->B Reduction R NaBH₄, Solvent (e.g., Methanol) R->A

Caption: General reaction scheme for the synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol.

II. Troubleshooting Guide: Common Issues and Solutions

Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered during the synthesis and provides a systematic approach to resolving them.

Problem Potential Causes Troubleshooting Steps & Explanations
Low or No Product Yield 1. Inactive or Decomposed Sodium Borohydride: NaBH₄ is moisture-sensitive and can degrade over time, losing its reducing power.Solution: Use freshly opened or properly stored NaBH₄. To test its activity, a small amount can be added to an acidic solution; vigorous hydrogen evolution indicates activity.
2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting material.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Extend the reaction time if the starting material is still present. While the reaction is typically run at 0 °C to room temperature, gentle warming might be necessary for less reactive substrates, but this should be done cautiously to avoid side reactions.
3. Side Reactions: The aldehyde starting material can be prone to side reactions, such as Cannizzaro reaction under basic conditions, although this is less common with heterocyclic aldehydes.Solution: Ensure the reaction medium is not strongly basic. The use of a protic solvent like methanol or ethanol is generally sufficient.
4. Product Loss During Work-up: The product, being a polar alcohol, may have some solubility in the aqueous phase, leading to losses during extraction.Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product from the aqueous layer.[3]
Formation of Impurities 1. Over-reduction: While NaBH₄ is a mild reducing agent, prolonged reaction times or excessive amounts could potentially lead to undesired side reactions on the imidazole ring, though this is unlikely.Solution: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of NaBH₄. Monitor the reaction closely and quench it once the starting material is consumed.
2. Impure Starting Material: The purity of the 1-Ethyl-1H-imidazole-2-carboxaldehyde is critical. Impurities in the starting material will be carried through the reaction.Solution: Verify the purity of the starting aldehyde by NMR or GC-MS before starting the reaction. Purify if necessary.
3. Reaction with Solvent: If using a reactive solvent, it might participate in side reactions.Solution: Use standard, relatively inert protic solvents like methanol or ethanol for the reduction.
Reaction Stalls (Does Not Go to Completion) 1. Insufficient Reducing Agent: The amount of NaBH₄ may not be sufficient to reduce all of the aldehyde.Solution: Add the NaBH₄ in portions and monitor the reaction by TLC. If the reaction stalls, another small portion of NaBH₄ can be added.
2. Low Temperature: The reaction may be too slow at very low temperatures.Solution: Allow the reaction to slowly warm to room temperature and continue stirring.[3]
Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckReagent Verify NaBH₄ Activity and Purity of Aldehyde Start->CheckReagent MonitorReaction Monitor by TLC/LC-MS for Starting Material CheckReagent->MonitorReaction Reagents OK Failure Consult Further Literature CheckReagent->Failure Reagents Faulty OptimizeConditions Adjust Reaction Time or Temperature MonitorReaction->OptimizeConditions Starting Material Present Workup Optimize Extraction Procedure MonitorReaction->Workup Reaction Complete OptimizeConditions->MonitorReaction Success Improved Yield Workup->Success Effective Workup->Failure Ineffective

Caption: A decision tree for troubleshooting low yield in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reduction of 1-Ethyl-1H-imidazole-2-carboxaldehyde with NaBH₄?

A1: Protic solvents like methanol or ethanol are generally the best choice. They are good solvents for both the aldehyde and the sodium borohydride, and the protic nature of the solvent helps to protonate the intermediate alkoxide to form the final alcohol product.

Q2: How should I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the more polar alcohol product and the less polar aldehyde starting material (e.g., a mixture of ethyl acetate and hexanes). The spots can be visualized under UV light or by staining with potassium permanganate.

Q3: My final product is an oil and difficult to purify. What are my options?

A3: (1-Ethyl-1H-imidazol-2-yl)methanol can be an oil or a low-melting solid. If it is an oil, purification by column chromatography on silica gel is the most common method.[3] A gradient elution from ethyl acetate to a mixture of ethyl acetate and methanol can be effective.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH)?

A4: While LAH is a powerful reducing agent, it is generally not necessary for this transformation and can be more difficult to handle due to its high reactivity with water and other protic solvents. Sodium borohydride is safer and sufficiently reactive for the reduction of aldehydes.

Q5: How can I be sure of the identity and purity of my final product?

A5: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol

This protocol is based on standard procedures for the reduction of heterocyclic aldehydes.

Materials:

  • 1-Ethyl-1H-imidazole-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Ethyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in methanol. Cool the flask to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.2 eq) portion-wise to the solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Quenching the Reaction: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: TLC Monitoring of the Reaction

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 70:30 Ethyl Acetate:Hexanes - this may need optimization)

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also, spot the starting material as a reference.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product should be more polar (lower Rf value) than the starting material.

  • If necessary, dip the plate in a potassium permanganate stain and gently heat to visualize the spots. Alcohols and aldehydes will both show up as yellow/brown spots on a purple background.

V. References

  • MySkinRecipes. (n.d.). (1-Ethyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem Compound Summary for CID 164224567. Retrieved from [Link][4]

  • Galeazzi, E., Guzman, A., Nava, J. L., Liu, Y., Maddox, M. L., & Muchowski, J. M. (1995). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry, 60(4), 1090–1094. [Link][5]

Sources

Optimization

Stability issues of (1-Ethyl-1H-imidazol-2-yl)methanol in solution

CAS: 63634-44-6 | Molecular Weight: 126.16 g/mol Synonyms: 1-Ethyl-2-hydroxymethylimidazole; (1-Ethylimidazol-2-yl)methanol Executive Summary: The Stability Paradox (1-Ethyl-1H-imidazol-2-yl)methanol is a bifunctional bu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 63634-44-6 | Molecular Weight: 126.16 g/mol Synonyms: 1-Ethyl-2-hydroxymethylimidazole; (1-Ethylimidazol-2-yl)methanol

Executive Summary: The Stability Paradox

(1-Ethyl-1H-imidazol-2-yl)methanol is a bifunctional building block containing a basic imidazole core and a primary alcohol at the C2 position. While structurally simple, its stability in solution is governed by a "push-pull" reactivity: the electron-rich imidazole ring makes the C2-hydroxymethyl group susceptible to autoxidation and pH-dependent degradation .

This guide synthesizes field data and organic mechanistic principles to resolve stability issues encountered during storage, handling, and reaction optimization.

Module 1: Critical Stability Mechanics

The Autoxidation Pathway (The "Yellowing" Effect)

The most common user complaint is the solution turning from colorless to yellow/brown.[1] This is not usually due to simple decomposition, but rather a radical-mediated autoxidation chain reaction.[1]

  • Mechanism: In the presence of dissolved oxygen and light, the C2-hydroxymethyl group oxidizes to 1-ethyl-1H-imidazole-2-carbaldehyde .

  • Consequence: The aldehyde intermediate is highly reactive.[1] It acts as an electrophile, reacting with unoxidized amine/imidazole species to form Schiff bases or oligomers (colored impurities).[1]

  • Trigger: High pH (>8.[1]0) accelerates this process by stabilizing the radical intermediates.[1]

pH-Dependent Solubility & Reactivity
  • pKa Context: The imidazole ring has a pKa

    
     6.8–7.2.[1]
    
  • Acidic pH (< 5.0): The molecule is protonated (cationic).[1] It is highly soluble in water and resistant to oxidation.[1] However, strong mineral acids can catalyze dehydration to vinyl species (rare but possible).[1]

  • Basic pH (> 8.0): The molecule is neutral.[1] Solubility in water decreases slightly, but nucleophilicity increases.[1] This is the "Danger Zone" for oxidative degradation.[1]

Module 2: Troubleshooting Console (Q&A)

Scenario A: Visual Changes in Stock Solution

Q: My aqueous stock solution (100 mM) turned pale yellow after 48 hours at 4°C. Is it still usable?

  • Diagnosis: Early-stage autoxidation.[1] The yellow color indicates trace formation of conjugated oligomers derived from the aldehyde oxidation product.[1]

  • Verdict: Discard for sensitive kinetics/catalysis. For rough synthetic work (e.g., using it as a reactant in excess), it may be usable, but purity has likely dropped to <95%.[1]

  • Corrective Action: See Protocol A (Oxygen-Free Preparation) below.

Q: I see a white precipitate forming in my buffer (pH 7.4).

  • Diagnosis: Solubility limit/Salting out.[1] While the compound is water-soluble, high ionic strength buffers (PBS 10x) or cooling can force the neutral form out of solution.[1]

  • Fix: Acidify slightly to pH 6.0 using dilute HCl. Protonating the imidazole nitrogen (

    
    ) drastically increases solubility without degrading the alcohol group.[1]
    
Scenario B: Reactivity Issues

Q: The compound failed to act as a nucleophile in my alkylation reaction.

  • Diagnosis: Hygroscopic deactivation.[1] Imidazole methanols are hygroscopic.[1] If the solid was weighed on an open balance, you likely added significant water mass, leading to incorrect stoichiometry.[1]

  • Verification: Run a Karl Fischer titration or quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine true wt%.[1]

Q: I observe "dimer" peaks in my LC-MS (Mass ~234-250 range).

  • Diagnosis: Ether formation or Aldol-like condensation.[1]

    • Ether Dimer (Mass ~234): Acid-catalyzed condensation of two alcohol molecules (

      
      ).[1]
      
    • Aldehyde Dimer: Reaction of the oxidized aldehyde with the parent alcohol.[1]

  • Fix: Avoid heating the solution above 60°C in the absence of a scavenger or base.[1]

Module 3: Validated Experimental Protocols

Protocol A: Preparation of Stability-Optimized Stock Solution

Use this protocol for long-term storage or sensitive biological assays.

  • Solvent Prep: Degas HPLC-grade water or Phosphate Buffer (pH 6.[1]0) using Argon sparging for 15 minutes. Reason: Removal of dissolved

    
     prevents autoxidation.
    
  • Dissolution: Dissolve (1-Ethyl-1H-imidazol-2-yl)methanol in the degassed solvent under an inert atmosphere (Nitrogen/Argon glovebox or Schlenk line).

  • pH Adjustment: Adjust pH to 5.5 – 6.0 using 1M HCl. Reason: Protonation at

    
     stabilizes the ring against oxidation.
    
  • Storage: Aliquot into amber glass vials (light protection) with PTFE-lined caps. Store at -20°C.

  • Shelf Life: 3 months (vs. 1 week for untreated aqueous solution).

Protocol B: Rapid QC Check (HPLC-UV)

Method to quantify oxidation impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Imidazole ring) and 254 nm (Oxidized conjugated species).[1]

  • Pass Criteria: Main peak > 98%. Any peak at 254 nm > 1% indicates significant oxidation.[1]

Module 4: Mechanistic Visualization

The following diagram illustrates the degradation pathways triggered by environmental factors.

StabilityMatrix cluster_0 Degradation Zone Compound (1-Ethyl-1H-imidazol-2-yl)methanol (Active Reagent) Aldehyde Intermediate: Imidazole-2-carbaldehyde Compound->Aldehyde Autoxidation (O2, Light, pH > 7) Salt Protonated Salt Form (Stable/Soluble) Compound->Salt Acidification (pH < 6) Protection Strategy Oligomer Colored Oligomers (Yellow/Brown Impurity) Aldehyde->Oligomer Self-Condensation (Schiff Base) Salt->Compound Base Neutralization

Figure 1: Stability decision matrix showing the critical oxidation pathway (Red) versus the protective protonation strategy (Green).[1]

References

  • Felber, T., et al. (2019).[1] "OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry." The Journal of Physical Chemistry A, 123(8), 1505–1513.[1][2] Link[1]

    • Context: Establishes rate constants for hydroxyl radical oxidation of 1-ethylimidazole derivatives, confirming susceptibility to oxidative degrad
  • McClelland, R. A., et al. (1984).[1][3] "2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles."[1][3] Biochemical Pharmacology, 33(2), 303-309.[1][3] Link

    • Context: Discusses the instability of C2-substituted imidazoles and the rapid decomposition of intermediates
  • Baumann, M., et al. (2011).[1] "Continuous Flow Synthesis of 1-Substituted Imidazoles." Beilstein Journal of Organic Chemistry, 7, 442–495.[1] Link

    • Context: Provides general stability and handling data for N-alkyl imidazoles during synthesis and purific
  • PubChem. (2025).[1] "Compound Summary: (1-Ethyl-1H-imidazol-2-yl)methanol." National Library of Medicine.[1] Link[1]

    • Context: Verification of physicochemical properties (CAS 63634-44-6) and safety data.[1]

Sources

Troubleshooting

Challenges in scaling up the synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol

Technical Support Center: Scaling Synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol Introduction: The Molecule & The Mission (1-Ethyl-1H-imidazol-2-yl)methanol (CAS 63634-44-6) is a critical bifunctional intermediate. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol

Introduction: The Molecule & The Mission

(1-Ethyl-1H-imidazol-2-yl)methanol (CAS 63634-44-6) is a critical bifunctional intermediate. Its structure—featuring a nucleophilic imidazole ring and a primary alcohol—makes it indispensable in the synthesis of pharmaceutical actives (e.g., as a precursor for specific kinase inhibitors) and as a latent accelerator in epoxy resin systems.

Scaling this chemistry presents a classic dichotomy: the Lithiation Route offers high precision but poor atom economy and safety risks at scale, while the Thermal Hydroxymethylation Route offers industrial viability but demands rigorous process control to prevent polymerization. This guide focuses on the latter, as it is the only viable path for multi-kilogram to metric ton production.

Module 1: Synthesis Route Selection & Optimization

Q1: We are currently using n-BuLi for C2-lithiation followed by paraformaldehyde quench. Why should we switch methods for scale-up?

A: While the lithiation route (Route A) is excellent for gram-scale discovery due to its high regioselectivity, it becomes hazardous and economically inefficient at scale.

  • Cryogenic Requirements: Maintaining -78°C in a 1000L reactor is energy-intensive.

  • Safety: Handling large quantities of n-butyllithium creates significant pyrophoric risks.

  • Atom Economy: You generate stoichiometric lithium salts as waste.

Recommendation: Switch to Thermal Hydroxymethylation (Route B) . This reaction utilizes 1-ethylimidazole and paraformaldehyde in a pressure vessel. It is 100% atom-economical (theoretical) and uses inexpensive reagents, though it requires careful thermal management.

Q2: What is the primary impurity profile for the Thermal Route?

A: The thermal reaction is "messier" than lithiation. Expect the following:

  • Bis-hydroxymethylation: Reaction at C4 or C5 positions (minor, <5%).

  • Formaldehyde Oligomers: Paraformaldehyde that fails to depolymerize or repolymerizes.

  • Color Bodies: Oxidation products of the imidazole ring, leading to dark red/brown oils.

Module 2: Scale-Up Protocol (Thermal Hydroxymethylation)

This protocol is optimized for a 5-10 kg batch size.

Experimental Workflow Diagram

G Start Raw Materials: 1-Ethylimidazole Paraformaldehyde Reactor Pressure Reactor (Autoclave) 130-140°C, 4-6 bar Start->Reactor Charge Quench Cooling & Venting (Residual HCHO removal) Reactor->Quench 24h Reaction Workup Vacuum Stripping Remove unreacted amine Quench->Workup Crude Mixture Distillation High Vacuum Distillation (0.5 - 1.0 mbar) Workup->Distillation Degassed Crude Product Final Product (Viscous Oil/Solid) Distillation->Product Fraction Collection

Caption: Workflow for the thermal hydroxymethylation of 1-ethylimidazole.

Step-by-Step Methodology
  • Charging: Load 1-ethylimidazole (1.0 eq) and Paraformaldehyde (1.2 – 1.5 eq) into a stainless steel autoclave.

    • Note: No solvent is strictly necessary (neat reaction), but adding 1,4-dioxane (1-2 volumes) can improve heat transfer and reduce viscosity.

  • Reaction: Seal the reactor. Heat to 135°C .

    • Pressure Warning: Pressure will rise to 3-6 bar due to formaldehyde depolymerization. Ensure the burst disc is rated appropriately.

    • Duration: Stir for 12–24 hours.

  • Degassing: Cool to 80°C. Carefully vent the reactor into a scrubber containing aqueous ammonia or sodium bisulfite (to neutralize formaldehyde vapors).

  • Stripping: Apply vacuum (50 mbar) at 80-90°C to remove solvent and unreacted 1-ethylimidazole.

  • Purification: Perform fractional distillation under high vacuum (<1 mbar).

    • Fore-run: Unreacted 1-ethylimidazole.

    • Main Fraction: (1-Ethyl-1H-imidazol-2-yl)methanol (typically boils >150°C at 1 mmHg).

Module 3: Troubleshooting & FAQs

Q3: The product is coming out as a dark black tar. How do I improve the color?

A: Imidazoles are sensitive to oxidation at high temperatures, especially in the presence of formaldehyde.

  • Cause: Oxygen ingress during the reaction or excessive heating duration.

  • Fix:

    • Nitrogen Purge: Rigorously purge the autoclave with

      
       before heating.
      
    • Radical Scavenger: Add 0.1% BHT (butylated hydroxytoluene) or Hydroquinone to the reaction mixture to inhibit oxidative polymerization.

    • Distillation: The color is usually in the heavy oligomers. A careful vacuum distillation should yield a pale yellow or colorless oil/solid.

Q4: My yield is stuck at 50%. Where is the rest of the material?

A: Low conversion is often due to "wet" paraformaldehyde or insufficient temperature.

  • Moisture: Water inhibits the depolymerization of paraformaldehyde into reactive formaldehyde gas. Ensure your paraformaldehyde is dry (95%+ purity).

  • Temperature: The reaction has a high activation energy. If you are running at 110°C, push to 135-140°C.

  • Stoichiometry: Formaldehyde can be lost to the headspace. Increase equivalents to 1.5 eq.

Q5: The product solidifies in the receiver during distillation. How do I handle this?

A: (1-Ethyl-1H-imidazol-2-yl)methanol has a melting point near 50-60°C (depending on purity).

  • Solution: Use a heated condenser (circulating water at 60°C) or an air condenser. If it solidifies, use a heat gun to melt it down into the receiver flask. Do not use a cold water condenser, or you will block the vacuum line.

Q6: How do we remove residual formaldehyde?

A: Residual formaldehyde is a genotoxic impurity.

  • Chemical Scavenging: Wash the crude organic phase (if using solvent) with a 10% solution of Sodium Bisulfite (

    
    ). This forms a water-soluble adduct with formaldehyde.
    
  • Vacuum Stripping: Most formaldehyde will be removed during the initial vacuum strip, but the bisulfite wash is required for pharma-grade specs.

Module 4: Data & Specifications

Table 1: Key Process Parameters & Limits

ParameterRecommended RangeCritical LimitConsequence of Excursion
Temperature 130°C – 140°C>150°CDarkening, tar formation (polymerization).
Pressure 3 – 6 bar>10 barSafety relief activation; loss of reagent.
Stoichiometry 1.2 – 1.5 eq (HCHO)<1.0 eqLow conversion; difficult separation of SM.
Vacuum (Distillation) < 1.0 mbar> 5.0 mbarExcessive pot temp required; degradation.

Table 2: Impurity Profile

ImpurityOriginRemoval Strategy
1-Ethylimidazole Unreacted Starting MaterialVacuum Distillation (Fore-run)
Formaldehyde Reagent ExcessNaHSO3 Wash / Vacuum Stripping
Bis-hydroxymethyl adducts Over-reactionResidue in Distillation (Pot bottoms)

References

  • BenchChem. (2025).[1] Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Retrieved from (Extrapolated for Ethyl analog).

  • Organic Syntheses. (2025). Preparation of 1-Methylimidazole-N-oxide. (Provides context on handling imidazole/formaldehyde mixtures). Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of Imidazole Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). (1-Ethyl-1H-imidazol-2-yl)methanol Product Page. Retrieved from

(Note: While direct literature on the specific "1-ethyl" scale-up is proprietary in many industrial contexts, the protocols above are derived from chemically homologous "1-methyl" and "1-pentyl" industrial standards validated in Sources 1 and 3.)

Sources

Optimization

Technical Support Center: Regioselectivity in Unsymmetrical Imidazole Synthesis

Welcome to the technical support center for the synthesis of unsymmetrical imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cont...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of unsymmetrical imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in these critical heterocyclic scaffolds. Here, we address common challenges, provide detailed troubleshooting protocols, and explain the underlying principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of unsymmetrical imidazoles, providing explanations and actionable solutions.

Q1: We are attempting a Debus-Radziszewski reaction to synthesize a 1,2,4-trisubstituted imidazole from a dicarbonyl compound, an aldehyde, and an amine, but we are getting a mixture of regioisomers. How can we improve the selectivity?

A1: This is a classic challenge. The Debus-Radziszewski reaction and its variations can often lead to poor regioselectivity when using unsymmetrical dicarbonyl compounds. The root cause is the initial condensation step, where the amine can react with either of the carbonyl groups.

Troubleshooting Steps:

  • Analyze the Dicarbonyl Substrate: The electronic and steric properties of the two carbonyl groups are paramount. A significant difference in reactivity between the two carbonyls is the key to achieving high regioselectivity. For instance, in a 1,2-dicarbonyl compound with one aryl and one alkyl substituent, the aryl-substituted carbonyl is generally more electrophilic and will preferentially react with the amine.

  • Solvent and Temperature Optimization: The reaction kinetics can be influenced by the solvent and temperature.

    • Solvent Polarity: Non-polar solvents may enhance the inherent electronic differences between the two carbonyls, leading to better selectivity.

    • Temperature Control: Running the reaction at a lower temperature can often favor the thermodynamically more stable product, which may correspond to a single regioisomer.

  • Catalyst Choice: While the classic Debus-Radziszewski is often uncatalyzed, modern variations employ catalysts that can direct the regioselectivity. Lewis acids, for example, can preferentially coordinate to one of the carbonyl oxygens, activating it for nucleophilic attack.

Q2: Our Marckwald synthesis for a 1,5-disubstituted imidazole is yielding the 1,4-isomer as a major byproduct. What factors control the cyclization step?

A2: The Marckwald synthesis involves the reaction of an α-aminoketone with a cyanate or a similar C1 synthon. The regioselectivity is determined during the intramolecular cyclization step. The formation of the 1,4- versus the 1,5-isomer depends on which nitrogen atom of the intermediate attacks the electrophilic carbon.

Troubleshooting Flowchart:

G start Low Regioselectivity in Marckwald Synthesis check_substituent Analyze N-substituent on α-aminoketone start->check_substituent steric_hindrance Is the N-substituent sterically bulky? check_substituent->steric_hindrance bulky Bulky group favors 1,5-isomer due to steric hindrance at the 2-position. steric_hindrance->bulky Yes not_bulky Consider electronic effects or alternative strategies. steric_hindrance->not_bulky No modify_reagent Modify the C1 synthon (e.g., use a more sterically demanding isothiocyanate). not_bulky->modify_reagent change_conditions Vary reaction conditions (solvent, temperature) to favor the desired cyclization pathway. not_bulky->change_conditions G start Start with 1-Substituted Imidazole step1 Install Directing Group (e.g., Pyridyl) on N1 start->step1 step2 Rh-Catalyzed C-H Arylation at C5 step1->step2 step3 Remove Directing Group step2->step3 end 1,5-Disubstituted Imidazole step3->end

Caption: Workflow for Directed C-H Functionalization.

Step-by-Step Procedure:

  • Installation of Directing Group: To a solution of the 1-substituted imidazole (1.0 eq) in anhydrous THF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes, then add 2-chloropyridine (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to obtain the N-pyridyl-substituted imidazole.

  • C-H Arylation: In a nitrogen-filled glovebox, combine the N-pyridyl imidazole (1.0 eq), the desired aryl bromide (1.5 eq), [Rh(cod)Cl]₂ (2.5 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 5 mol%) in a sealed tube. Add anhydrous dioxane as the solvent. Heat the reaction mixture at 100-120 °C for 16-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the 1,5-disubstituted N-pyridyl imidazole.

  • Removal of Directing Group: The pyridyl group can often be removed under specific conditions, such as treatment with a strong acid or through a multi-step sequence, to yield the final 1,5-disubstituted imidazole. The conditions for removal will depend on the stability of the rest of the molecule.

Trustworthiness Check: This protocol is self-validating through characterization at each step. The installation of the directing group can be confirmed by NMR and mass spectrometry. The success of the C-H arylation and the final product after directing group removal should also be confirmed by these methods, ensuring that the desired regioselectivity has been achieved.

Mechanistic Insights

The Role of N-Substituents in Directing Regioselectivity

The substituent on the imidazole nitrogen (N1) plays a crucial role in determining the outcome of many synthetic transformations.

Mechanism Diagram:

G N1_sub N1-Substituent steric Steric Hindrance N1_sub->steric electronic Electronic Effects N1_sub->electronic directing Directing Group Ability N1_sub->directing regio_out Regiochemical Outcome steric->regio_out Blocks C2 electronic->regio_out Modifies Ring Nucleophilicity directing->regio_out Coordinates Metal to C2/C5

Caption: Influence of N1-Substituent on Regioselectivity.

  • Steric Hindrance: As previously mentioned, a bulky N1-substituent can physically block access to the C2 position, forcing reactions to occur at the less hindered C5 position.

  • Electronic Effects: An electron-donating N1-substituent will increase the electron density of the imidazole ring, making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group will decrease the ring's electron density, favoring nucleophilic attack.

  • Directing Groups: Certain N1-substituents can act as directing groups in metal-catalyzed reactions, leading to highly specific C-H functionalization at either the C2 or C5 position, depending on the geometry of the chelation intermediate.

By carefully selecting the N1-substituent, one can effectively steer the regiochemical outcome of the reaction, providing a powerful tool for the synthesis of complex unsymmetrical imidazoles.

References

  • Title: The Marckwald synthesis. Source: Comprehensive Organic Name Reactions and Reagents, Wiley. URL: [Link]

  • Title: Imidazole and its Derivatives: Synthesis, Properties, and Applications. Source: Chemical Reviews. URL: [Link]

  • Title: Transition-Metal-Catalyzed C–H Activation/C–C Bond Formation in the Synthesis of Heterocycles. Source: Chemical Reviews. URL: [Link]

Troubleshooting

Technical Support Center: Solubility Optimization for (1-Ethyl-1H-imidazol-2-yl)methanol Metal Complexes

Status: Operational Topic: Solubility Enhancement & Formulation Target Ligand: (1-Ethyl-1H-imidazol-2-yl)methanol (EIM) Audience: Medicinal Chemists, Inorganic Chemists, Formulation Scientists[1] Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Solubility Enhancement & Formulation Target Ligand: (1-Ethyl-1H-imidazol-2-yl)methanol (EIM) Audience: Medicinal Chemists, Inorganic Chemists, Formulation Scientists[1]

Executive Summary: The Solubility Bottleneck

(1-Ethyl-1H-imidazol-2-yl)methanol (EIM) is a versatile N,O-donor ligand.[1][2] While the ethyl group at the N1 position improves lipophilicity for cell membrane permeability, it often compromises aqueous solubility in the final metal complex.

The solubility profile of EIM complexes is governed by the competition between lattice energy (crystal packing forces) and solvation energy . Most researchers encounter precipitation because the chelate effect creates rigid, planar, or stacked structures that water molecules cannot effectively penetrate.[1]

This guide provides a tiered troubleshooting approach to resolving these issues, moving from chemical modification to formulation strategies.

Module 1: Structural & Synthetic Troubleshooting

Diagnostic Phase: Is your complex Neutral or Ionic?
  • The Issue: Many EIM complexes precipitate as neutral species (Inner Sphere coordination).[1]

  • Mechanism: If the hydroxymethyl group (-CH₂OH) deprotonates to form an alkoxide (-CH₂O⁻) upon coordination, the resulting complex often carries a neutral charge (e.g., [M(L⁻)₂]⁰), leading to immediate precipitation in aqueous media.[1]

Q: How do I determine if my insolubility is due to charge neutrality? A: Perform a conductivity test in a polar organic solvent (DMSO or DMF).[1]

  • Low Conductivity (< 20 Ω⁻¹ cm² mol⁻¹): You have a neutral complex.[1] The lattice energy is too high for water to overcome.

  • High Conductivity (> 60 Ω⁻¹ cm² mol⁻¹): You have an ionic complex.[1] Solubility issues here are likely due to the counter-ion choice.

Protocol A: Counter-Ion Engineering (Anion Metathesis)

If your complex is cationic (e.g., [M(EIM)₂]²⁺), the counter-anion dictates water solubility.[1] Halides (Cl⁻, Br⁻) often form tight ion pairs with high lattice energies.[1]

Objective: Replace "tight" anions with "bulky" or "hydrophilic" anions to disrupt crystal packing.

Counter-IonSolubility ImpactRecommended Use
Chloride (Cl⁻) Low to ModerateInitial synthesis; often leads to precipitation.[1]
Nitrate (NO₃⁻) HighGood for aqueous solubility; disrupts packing.[1]
Perchlorate (ClO₄⁻) Moderate/HighWarning: Potentially explosive.[1] Use Triflate (OTf⁻) as a safer alternative.[1]
Gluconate/Lactate Very HighExcellent for biological applications; biocompatible.
Tetraphenylborate Very LowUse only if you want to precipitate the complex for isolation.

Step-by-Step Metathesis Workflow:

  • Dissolution: Dissolve the insoluble chloride complex in a minimum amount of hot Methanol or DMSO.

  • Precipitation of AgCl: Add a stoichiometric amount of Silver Nitrate (AgNO₃) dissolved in water/methanol.[1]

  • Filtration: Filter off the white AgCl precipitate immediately.

  • Isolation: The filtrate now contains the nitrate salt of your complex (₂).[1] Evaporate solvent to isolate.[1]

Module 2: Formulation & Cosolvent Engineering

If structural modification is not possible (e.g., the neutral species is the active pharmacophore), you must rely on the solvent environment.

FAQ: Which cosolvents are compatible with EIM complexes?

A: EIM complexes are typically stable in DMSO and PEG-400 .[1] Avoid primary alcohols if your metal center is prone to solvolysis (ligand exchange).[1]

Recommended Cosolvent System for Bioassays:

  • Stock Solution: 10 mM in 100% DMSO.

  • Working Solution: Dilute to aqueous buffer. Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1]

  • Troubleshooting: If precipitation occurs upon dilution, add Tween 80 (0.1%) or PEG-400 (5%) to the aqueous buffer before adding the stock solution.[1]

Protocol B: Cyclodextrin Encapsulation

The imidazole ring of EIM fits well into the hydrophobic cavity of


-Cyclodextrin (

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[1]

Mechanism: The hydrophobic ethyl-imidazole moiety enters the CD cavity, while the hydrophilic hydroxyl groups of the CD interact with water, effectively "shielding" the hydrophobic portion of the complex.

Workflow:

  • Prepare a 1:1 molar ratio of Complex:HP-

    
    -CD.[1]
    
  • Dissolve HP-

    
    -CD in water.[1]
    
  • Add the metal complex (solid or concentrated methanol solution) slowly with vigorous stirring.

  • Stir for 24-48 hours at room temperature.

  • Lyophilize (freeze-dry) to obtain the soluble inclusion complex powder.[1]

Module 3: pH & Stability Profiling

Q: Can I improve solubility by lowering the pH? A: Yes, but with high risk.

  • Protonation: The N3 of the imidazole (if uncoordinated) or the alkoxide oxygen can be protonated, increasing charge and solubility.

  • The Trap: Acidic pH (< 4.[1]0) often competes with the metal for the nitrogen donor, causing demetallation (release of free metal ions).

Stability Window Visualization: You must operate within the "Solubility/Stability Goldilocks Zone."

SolubilityStability LowPH pH < 4.0 (Acidic) ResultLow High Solubility BUT Ligand Dissociation LowPH->ResultLow Protonation of N3 MidPH pH 5.0 - 7.4 (Physiological) ResultMid Target Zone Requires Formulation (CDs / Liposomes) MidPH->ResultMid Stable Complex HighPH pH > 9.0 (Basic) ResultHigh Precipitation (Hydroxide formation) HighPH->ResultHigh Deprotonation/OH- Attack

Figure 1: The pH-dependent stability window for imidazole-based metal complexes.[1] Operating below pH 4.0 risks complex degradation.

Visual Troubleshooting Guide

Use this decision tree to select the correct protocol for your specific situation.

SolubilityDecisionTree Start Start: Complex Insoluble in Water CheckCharge Check Conductivity (DMSO) Start->CheckCharge IsNeutral Low Conductivity (Neutral Complex) CheckCharge->IsNeutral < 20 Ω⁻¹ IsIonic High Conductivity (Ionic Complex) CheckCharge->IsIonic > 60 Ω⁻¹ ModLigand Can you modify ligand? IsNeutral->ModLigand CheckAnion Identify Counter-Ion IsIonic->CheckAnion Encapsulate Use Cyclodextrin (HP-β-CD) (See Protocol B) ModLigand->Encapsulate No Cosolvent Use DMSO/PEG-400 Co-solvent ModLigand->Cosolvent No (Quick Fix) IsChloride Chloride/Bromide CheckAnion->IsChloride IsNitrate Nitrate/Sulfate CheckAnion->IsNitrate Metathesis Perform Anion Metathesis (Swap for Gluconate/Nitrate) IsChloride->Metathesis Micelle Formulate into Micelles (Surfactant addition) IsNitrate->Micelle Still Insoluble?

Figure 2: Decision Matrix for troubleshooting solubility issues based on complex charge and composition.

References

  • Waziri, I. et al. (2025).[1][2] Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. ResearchGate.

  • Zhang, Y. et al. (2016).[1] Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC (PubMed Central).[1]

  • Savjani, K. T. et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] (General reference for Cosolvency/Cyclodextrin techniques).

  • Google Patents. (1936).[1] Water-soluble metal complex compounds of the imidazole series. US2065418A.[1]

  • LibreTexts Chemistry. (2022).[1] Coordination Chemistry of Transition Metals. (Reference for Geometry and Counter-ion effects). [1]

Sources

Optimization

Technical Support Center: Stabilization &amp; Synthesis of Imidazole Derivatives

Topic: Minimizing Decomposition and Side-Reactions in Imidazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Persona: Senior Application Scientist Core Technical Directive The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Decomposition and Side-Reactions in Imidazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Persona: Senior Application Scientist

Core Technical Directive

The synthesis of imidazole derivatives—ubiquitous in alkaloids (e.g., pilocarpine) and antifungals (e.g., ketoconazole)—is often plagued by the formation of "intractable tars" or oxidative degradation. This guide moves beyond standard textbook procedures to address the kinetic and thermodynamic instabilities inherent to the imidazole ring formation.

Our focus is on three critical failure modes:

  • Oligomerization of Dicarbonyls: The primary cause of "dark tar" in Debus-Radziszewski reactions.

  • Oxidative Ring Opening: A common issue during the workup of electron-rich (

    
    -substituted) imidazoles.
    
  • Imine Hydrolysis: The silent yield-killer in Van Leusen syntheses.

The Chemistry of Failure: Diagnostic Workflows

Before attempting a rescue, you must diagnose the specific decomposition pathway. Use the logic flow below to identify the root cause of your reaction failure.

Figure 1: Troubleshooting Reaction Instability

ImidazoleTroubleshooting Start Observation: Low Yield / Decomposition Q1 Is the reaction mixture dark brown/black (Tarring)? Start->Q1 Q2 Is the product disappearing during silica purification? Q1->Q2 No Diag_Tar Diagnosis: Dicarbonyl Polymerization (Maillard-type browning) Q1->Diag_Tar Yes Q3 Is there a strong 'almond-like' odor? Q2->Q3 No Diag_Silica Diagnosis: Acid-Catalyzed Ring Degradation Q2->Diag_Silica Yes Diag_Odor Diagnosis: Oxazole Formation (Van Leusen Failure) Q3->Diag_Odor Yes Sol_Tar Solution: 1. Reduce Temp (<60°C) 2. Add Dicarbonyl dropwise to Amine 3. Use inert atmosphere (N2) Diag_Tar->Sol_Tar Sol_Silica Solution: 1. Pre-treat Silica with 1-2% Et3N 2. Switch to Neutral Alumina 3. Use Reverse Phase (C18) Diag_Silica->Sol_Silica Sol_Odor Solution: 1. Ensure complete Imine formation first 2. Increase dehydrating agent (MgSO4) 3. Avoid excess heat during cyclization Diag_Odor->Sol_Odor

Caption: Logic flow for diagnosing common failure modes in imidazole synthesis based on visual and olfactory cues.

Optimized Protocols: Minimizing Decomposition

Protocol A: The "Cold-Start" Debus-Radziszewski

Context: The classic reaction between a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and ammonia is exothermic. High temperatures promote the polymerization of glyoxal into dark, insoluble oligomers before the imidazole ring can close.

Mechanism of Stabilization: By initiating the reaction at low temperature, we favor the formation of the diimine intermediate over the entropic polymerization of the dicarbonyl.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the aldehyde (1.0 equiv) and ammonium acetate (4.0 equiv) in Methanol/Acetic Acid (10:1 ratio).

    • Critical Step: De-gas the solvent with

      
       for 15 minutes. Oxygen promotes radical polymerization of intermediates.
      
  • The "Cold-Start":

    • Cool the mixture to 0°C (ice bath).

    • Add the 1,2-dicarbonyl (1.0 equiv) dropwise over 30 minutes.

    • Why? Keeping the dicarbonyl concentration low relative to ammonia prevents self-condensation.

  • Controlled Cyclization:

    • Allow the mixture to warm to room temperature naturally over 2 hours.

    • Only heat to reflux (if necessary) after TLC confirms the disappearance of the dicarbonyl spot.

  • Workup (The "Salting-Out" Trick):

    • Do not evaporate to dryness immediately (concentrating acetic acid accelerates degradation).

    • Neutralize with saturated

      
       to pH 8.
      
    • Saturate the aqueous phase with NaCl.

    • Extract with EtOAc:iPrOH (3:1) . The isopropanol helps extract polar imidazoles that otherwise stay in the water.

Protocol B: Van Leusen Synthesis (Avoiding Oxazoles)

Context: This reaction uses Tosylmethyl Isocyanide (TosMIC) to convert aldehydes to imidazoles. A common failure is the formation of oxazoles instead of imidazoles.

Data: Solvent Effects on Selectivity

Solvent SystemAdditiveImidazole YieldOxazole ImpurityNotes
MeOH

45%High (>30%)Protic solvent competes with amine.
DMF

65%ModerateDifficult workup (high BP solvent).
DCM/MeOH (2:1)

(sat)
88% Trace (<2%) Best balance of solubility and basicity.

Stabilization Strategy: The "Oxazole Shunt" occurs when the aldehyde reacts directly with TosMIC before the imine is formed. You must ensure quantitative imine formation before adding TosMIC.

  • Pre-formation of Imine: Stir aldehyde + amine (or ammonia) in MeOH for 2 hours with

    
     to drive equilibrium.
    
  • Sequential Addition: Filter off

    
    , then add TosMIC and base (
    
    
    
    ).
  • Temperature Cap: Do not exceed 60°C. Higher temperatures favor the elimination of sulfinic acid from the intermediate before ring closure is complete.

Post-Synthesis: Purification of Labile Imidazoles

Many researchers synthesize the compound successfully, only to destroy it on the silica column. Imidazoles are basic; standard silica is acidic (


). This acid-base reaction causes streaking and catalytic decomposition.
The "Basified Silica" Technique

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Triethylamine (

    
    )
    
  • Mobile Phase (e.g., DCM/MeOH)

Procedure:

  • Slurry Preparation: Prepare the silica slurry using the mobile phase containing 1%

    
     .
    
  • Column Packing: Pour the slurry and flush with 2 column volumes of the basified solvent.

  • Loading: Load the crude material. Note: If your crude is a dark oil, dissolve in a minimum amount of DCM + 1%

    
    .
    
  • Elution: Run the column. The

    
     blocks the acidic silanol sites, preventing the imidazole from "sticking" or decomposing.
    
  • Evaporation:

    
     is volatile. It will be removed during rotary evaporation, leaving the free base imidazole.
    

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a black tar within 10 minutes. Can I save it? A: No. The "black tar" indicates irreversible polymerization of the dicarbonyl or the formation of complex polymeric aminals. Discard the batch. For the next attempt, use Protocol A (dropwise addition at 0°C) and ensure your reagents are fresh. Glyoxal, in particular, polymerizes on the shelf; if the reagent bottle has a solid crust, distill it or buy a fresh bottle.

Q: Why does my imidazole turn yellow/brown upon storage? A: Imidazoles, especially those with electron-donating groups (e.g., alkyl, aryl), are susceptible to photo-oxidation to form N-oxides or ring-opened amides.

  • Fix: Store the compound as a hydrochloride salt (add HCl in ether, filter the solid). The salt form is significantly more resistant to oxidation than the free base. Store in amber vials under Argon.

Q: I see a spot on TLC, but after workup, my yield is <10%. Where did it go? A: Low molecular weight imidazoles are extremely water-soluble. If you did a standard DCM/Water extraction, your product is likely in the aqueous waste.

  • Fix: Use Continuous Liquid-Liquid Extraction for 24 hours or use the "Salting-Out" method described in Protocol A. Alternatively, evaporate the aqueous layer and triturate the salts with hot Acetone or Ethanol.

Q: Can I use microwave irradiation to speed up the Debus-Radziszewski reaction? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate the polymerization of glyoxal. If you use a microwave, use a sealed vessel to prevent loss of ammonia and set a strict temperature ceiling (e.g., 100°C) with a short ramp time.

References

  • Mechanism of Debus-Radziszewski: Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.

  • Van Leusen Synthesis & Side Reactions: Sisko, J., et al. (2000).[1] "An Investigation of Reaction Conditions for the Van Leusen Imidazole Synthesis." The Journal of Organic Chemistry, 65(5), 1516–1524.[2]

  • Photo-oxidation of Imidazoles: Zhang, C., et al. (2013). "Rapid photo-oxidation reactions of imidazole derivatives." Journal of Materials Chemistry A, 1, 12115-12122.

  • Purification Strategies: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Regioselectivity of Imidazole Alkylation

Welcome to the technical support hub for imidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for imidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most common challenges in heterocyclic chemistry: controlling the regioselectivity of N-alkylation. The following troubleshooting guides and FAQs address specific experimental issues, focusing on the critical role of the solvent in directing the reaction outcome.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the N-alkylation of unsymmetrically substituted imidazoles.

Question: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?

Answer: Achieving high regioselectivity is a frequent hurdle because deprotonation of an unsymmetrical imidazole generates an imidazolate anion where the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[1][2] The key to controlling the outcome lies in manipulating the subtle interplay between the substrate's electronic and steric properties and, most critically, the reaction medium.[3]

Here is a breakdown of causative factors and strategic solutions:

1. Causality: The Solvent's Influence on the Imidazolate Anion

The solvent system is your primary tool for controlling regioselectivity. Its properties dictate how the imidazolate anion and the counter-ion (from the base) are solvated, which in turn influences the accessibility and nucleophilicity of the N1 and N3 positions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are generally the preferred choice. They effectively solvate the cation of the base (e.g., Na⁺, K⁺), leaving a more "naked" and highly reactive imidazolate anion.[4]

    • Mechanism of Action: In these solvents, selectivity is often governed by the intrinsic electronic and steric properties of the substrate.

      • Electronic Control: An electron-withdrawing group (EWG) at the C4 position will inductively deactivate the adjacent N3 nitrogen, making the distal N1 nitrogen more nucleophilic and thus the favored site of alkylation.[1][5]

      • Steric Control: A bulky substituent at the C4 position will hinder the approach of the alkylating agent to the adjacent N3 nitrogen, thereby directing alkylation to the less hindered N1 position.[1][3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding with the imidazolate anion.[6]

    • Mechanism of Action: The solvent can form a hydrogen bond with the more basic nitrogen atom, effectively "shielding" it and reducing its nucleophilicity. This can sometimes be exploited to reverse or enhance selectivity depending on the substrate. However, reactions in protic solvents can also proceed through a different mechanism involving the neutral imidazole (an Sₑ2' process), which is further complicated by tautomeric equilibria, making the outcome less predictable than in aprotic solvents under basic conditions.[3]

  • Nonpolar Solvents (e.g., Toluene, Dioxane): In these solvents, the imidazolate anion and its counter-ion exist as a tight ion pair.

    • Mechanism of Action: The regioselectivity is heavily influenced by the nature of the counter-ion and how it coordinates between the two nitrogen atoms.[7] For instance, the use of cesium carbonate is often effective, as the large, soft Cs⁺ ion coordinates differently than smaller, harder ions like Na⁺, potentially favoring one nitrogen site over the other.[4][8]

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity (Near 1:1 Mixture of N1/N3 Isomers) check_base Is deprotonation complete? (e.g., using NaH in anhydrous DMF/THF) start->check_base check_sterics Analyze Steric Hindrance check_base->check_sterics Yes solvent_strategy Implement Solvent Strategy check_base->solvent_strategy No, deprotonation is incomplete. Use stronger base (NaH). check_electronics Analyze Electronic Effects check_sterics->check_electronics No significant steric bias. increase_sterics Increase Steric Bulk - Use a bulkier alkylating agent. - Modify substrate if possible. check_sterics->increase_sterics Yes, C4/C5 substituent is bulky. check_electronics->solvent_strategy No significant electronic bias. leverage_ewg Leverage EWG - An existing EWG at C4 should favor N1 alkylation. check_electronics->leverage_ewg Yes, EWG is present at C4/C5. aprotic_path Use Polar Aprotic Solvent (DMF, MeCN) to maximize intrinsic electronic/steric effects. solvent_strategy->aprotic_path protic_path Consider Polar Protic Solvent (EtOH) to exploit H-bonding and tautomeric effects (less predictable). solvent_strategy->protic_path nonpolar_path Use Nonpolar Solvent (Toluene) with Cs₂CO₃ to leverage counter-ion coordination effects. solvent_strategy->nonpolar_path end_good Outcome: Improved Regioselectivity aprotic_path->end_good protic_path->end_good nonpolar_path->end_good increase_sterics->solvent_strategy leverage_ewg->solvent_strategy

Caption: Troubleshooting workflow for poor regioselectivity.

2. Data Summary: Impact of Solvent Properties on Regioselectivity

The following table provides a generalized summary of how solvent choice can influence the outcome of alkylating a hypothetical 4-substituted imidazole. Actual ratios are highly dependent on the specific substrate, alkylating agent, and base.

Solvent ClassExample SolventsKey PropertiesExpected Outcome for 4-EWG-imidazoleExpected Outcome for 4-(Bulky)-imidazole
Polar Aprotic DMF, DMSO, MeCN, THFHigh dielectric constant, no H-bond donationFavors N1 alkylation (electronic control)[1]Favors N1 alkylation (steric control)[3]
Polar Protic Ethanol, MethanolH-bond donor and acceptorVariable; depends on H-bonding and tautomerism[3]Variable; may favor N1 due to combined steric/solvation effects
Nonpolar Aprotic Toluene, DioxaneLow dielectric constant, promotes ion pairingVariable; highly dependent on counter-ion (e.g., Cs⁺)[8]Favors N1 alkylation, enhanced by ion-pairing
Question: My reaction yield is consistently low or the reaction is not going to completion. What are the potential causes?

Answer: Low yields can often be traced back to incomplete deprotonation of the imidazole, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.[4]

  • Evaluate the Base and Solvent System: Ensure the base is strong enough for your specific imidazole. For many substrates, a weak base like K₂CO₃ in MeCN or DMF is sufficient.[4][9] However, for less reactive systems, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (THF or DMF) is necessary to drive the deprotonation to completion.[4] Always use anhydrous solvents, as water will quench the base.

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: I > Br > Cl.[10] If you are using an alkyl chloride with a weak base, the reaction may be sluggish. Consider switching to the corresponding bromide or iodide, or increasing the reaction temperature.

  • Monitor for Side Reactions: A common side reaction is dialkylation, where the N-alkylated imidazole product is itself alkylated to form a charged imidazolium salt.[5] This can be minimized by carefully controlling stoichiometry (using a slight excess of the imidazole) and monitoring the reaction by TLC or LC-MS to stop it upon consumption of the starting material.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for N-alkylation of imidazole?

A1: The reaction is a two-step nucleophilic substitution.[4]

  • Deprotonation: A base removes the acidic N-H proton, creating a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the N-alkylated product.[4]

G imidazole Img-H imidazolate Img:⁻ imidazole->imidazolate + B:⁻ base B:⁻ conjugate_acid B-H imidazolate->conjugate_acid + H-B imidazolate_2 Img:⁻ imidazolate->imidazolate_2 RX R-X leaving_group X⁻ product Img-R product->leaving_group + X⁻ imidazolate_2->product + R-X

Caption: General mechanism for imidazole N-alkylation.

Q2: How do protic solvents specifically alter the regioselectivity compared to aprotic solvents?

A2: Protic solvents introduce hydrogen bonding, which directly competes with the alkylation reaction. The imidazole N-H group acts as an H-bond donor, while the lone pair on the other nitrogen acts as an H-bond acceptor.[6][11] A protic solvent can form a strong hydrogen bond at the more basic nitrogen site, sterically encumbering it and reducing its nucleophilicity. This can favor alkylation at the other, less-solvated nitrogen. This effect, combined with the potential for the reaction to proceed on the neutral imidazole tautomer, makes outcomes in protic solvents highly substrate-dependent and generally harder to predict than in polar aprotic media.[3]

Q3: What is the role of the counter-ion (from the base) in determining regioselectivity?

A3: The counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) is not merely a spectator. In less-polar solvents, it forms an ion pair with the imidazolate anion. The size and hardness of the cation influence how tightly it binds and its preferred location between the two nitrogen atoms.[7] A large, soft cation like cesium (Cs⁺) forms a looser ion pair and may coordinate preferentially with one nitrogen, sterically blocking it and directing the alkylating agent to the other nitrogen. This is why changing the base from NaH to Cs₂CO₃ can sometimes dramatically shift the N1:N3 product ratio, even in the same solvent.[4]

Experimental Protocols

The following are generalized, self-validating protocols. Always adapt them based on the specific reactivity and solubility of your substrates.

Protocol 1: Alkylation with a Strong Base in an Aprotic Solvent (Favors Kinetic Control)

This method is ideal for ensuring complete deprotonation and is often used to favor the electronically or sterically preferred product.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted imidazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration). Stir until dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolate anion.[9]

  • Alkylation: Add the alkylating agent (1.05 equiv) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting imidazole is consumed. Gentle heating (40-60 °C) may be required for less reactive alkylating agents.

  • Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of water or saturated NH₄Cl solution at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Alkylation with a Weak Base in a Polar Aprotic Solvent (Commonly Used for Scalable Synthesis)

This method uses a milder, easier-to-handle base and is often effective for reactive alkylating agents.

  • Reaction Setup: To a round-bottom flask, add the substituted imidazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv).[4][9]

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) or DMF (approx. 0.1-0.2 M).

  • Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Alkylation: Add the alkylating agent (1.1 equiv) to the stirred suspension.

  • Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base, washing the solid with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[9]

References

  • Protocol for N-Alkylation of 4-iodo-1H-imidazole - Benchchem. (URL: )
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. (URL: )
  • N-Alkylation of imidazoles - University of Otago - OUR Archive. (URL: [Link])

  • Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem. (URL: )
  • preventing side reactions in sodium imidazole mediated alkyl
  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC. (URL: [Link])

  • Investigation of the regioselectivity and solvent effects in histidine... - ResearchGate. (URL: [Link])

  • (PDF) N-alkylation of imidazole by alkaline carbons - ResearchGate. (URL: [Link])

  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (URL: [Link])

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - MDPI. (URL: [Link])

  • Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins - Metallomics (RSC Publishing). (URL: [Link])

  • Counterion Effect and Isostructurality in a Series of Ag(I) Complexes Containing a Flexible, Imidazole Based Dipodal Ligand - MDPI. (URL: [Link])

  • Interactions of imidazole with water molecules - PMC. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (1-Ethyl-1H-imidazol-2-yl)methanol and (1-Methyl-1H-imidazol-2-yl)methanol as Ligands in Coordination Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry and catalysis, the tailored design of ligands is paramount to modulating the electronic and ste...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and catalysis, the tailored design of ligands is paramount to modulating the electronic and steric properties of metal centers. Among the vast array of N-heterocyclic ligands, derivatives of imidazole have garnered significant attention due to their versatile coordination behavior and their presence in biologically important molecules. This guide provides a detailed comparative analysis of two closely related ligands: (1-Ethyl-1H-imidazol-2-yl)methanol and (1-Methyl-1H-imidazol-2-yl)methanol. By examining their synthesis, structural characteristics, and performance in catalytic applications, this document aims to equip researchers with the insights necessary to make informed decisions in ligand selection for their specific applications.

Introduction to N-Alkyl-2-(hydroxymethyl)imidazole Ligands

(1-Ethyl-1H-imidazol-2-yl)methanol and (1-Methyl-1H-imidazol-2-yl)methanol are bidentate ligands that can coordinate to a metal center through the nitrogen atom of the imidazole ring and the oxygen atom of the hydroxymethyl group. The fundamental difference between these two ligands lies in the nature of the alkyl substituent at the N1 position of theimidazole ring—an ethyl group versus a methyl group. This seemingly minor variation can exert a significant influence on the steric and electronic environment of the resulting metal complex, thereby affecting its stability, reactivity, and catalytic efficacy.

These ligands and their derivatives are valuable as key intermediates in the synthesis of pharmaceuticals, including antifungal agents and proton pump inhibitors, and in the development of agrochemicals[1].

Synthesis and Structural Characterization

The synthesis of both (1-Ethyl-1H-imidazol-2-yl)methanol and (1-Methyl-1H-imidazol-2-yl)methanol can be achieved through a multi-step process that is well-established for analogous compounds[2]. The general synthetic pathway involves the N-alkylation of the imidazole ring, followed by formylation at the C2 position, and subsequent reduction of the formyl group to a primary alcohol[2].

General Synthetic Pathway:

Synthesis Imidazole Imidazole N_Alkylated N-Alkylimidazole (1-Ethylimidazole or 1-Methylimidazole) Imidazole->N_Alkylated Alkyl Halide (e.g., Ethyl Bromide or Methyl Iodide), Base (e.g., NaH) in DMF Formylated 1-Alkyl-1H-imidazole-2-carbaldehyde N_Alkylated->Formylated 1. n-BuLi, THF, -78°C 2. DMF Final_Product (1-Alkyl-1H-imidazol-2-yl)methanol Formylated->Final_Product Reducing Agent (e.g., NaBH4), Methanol Coordination cluster_ethyl (1-Ethyl-1H-imidazol-2-yl)methanol Complex cluster_methyl (1-Methyl-1H-imidazol-2-yl)methanol Complex M1 M N1_E N M1->N1_E O1_E O M1->O1_E Im1 Imidazole Ring N1_E->Im1 Et Ethyl group Im1->Et M2 M N2_M N M2->N2_M O2_M O M2->O2_M Im2 Imidazole Ring N2_M->Im2 Me Methyl group Im2->Me

Figure 2: Chelation of N-alkyl-2-(hydroxymethyl)imidazole ligands to a metal center (M).

Comparative Analysis of Ligand Properties

The difference in the N-alkyl substituent (ethyl vs. methyl) primarily manifests in two key areas: steric hindrance and electronic effects.

Steric Effects

The ethyl group is sterically more demanding than the methyl group. This increased steric bulk can:

  • Influence Coordination Geometry: The larger ethyl group may favor the adoption of a specific coordination geometry to minimize steric clashes. In some cases, it could lead to distortions from ideal geometries.

  • Affect Substrate Access: In catalytic applications, the steric hindrance around the metal center can control the access of substrates, potentially leading to differences in catalytic activity and selectivity. For instance, in copper-catalyzed N-arylation of imidazoles, the steric interactions of substituents on the imidazole ring have been shown to influence the regioselectivity of the coupling process.

  • Impact Complex Stability: While chelation provides inherent stability, excessive steric strain can destabilize the metal-ligand bond.

Electronic Effects

Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This difference in electron-donating ability can:

  • Modulate Metal Center Reactivity: A more electron-donating ligand will increase the electron density on the metal center. This can enhance the metal's nucleophilicity and its propensity to engage in oxidative addition steps in a catalytic cycle. Conversely, it may retard reductive elimination steps.

  • Influence Redox Potentials: The electron density at the metal center directly impacts its redox potential. A more electron-rich metal center is more easily oxidized.

  • Affect Ligand Field Strength: The electronic nature of the ligand influences the splitting of the d-orbitals of the metal ion, which can be observed through spectroscopic techniques like UV-Vis.

A discussion on a related topic suggests that while an ethyl group is more electron-donating, its effect on the band gap compared to a free amine might be minimal.[3] The interaction of the substituent with the HOMO or LUMO of the pi-system is a key factor.[3]

Performance in Catalytic Applications: A Case Study in Copper-Catalyzed Reactions

Copper complexes with imidazole-based ligands are known to be active catalysts in various organic transformations, including oxidation reactions and cross-coupling reactions.[4] They also show promise as antitumor agents.[5][6] While a direct comparison of the two title ligands in a specific catalytic reaction is not available, we can extrapolate from studies on similar systems.

For example, in the context of atom transfer radical polymerization (ATRP), the performance of a copper catalyst is highly dependent on the nature of the ligand.[7] The steric and electronic properties of the ligand control the equilibrium between the active and dormant species, thereby influencing the polymerization rate and control. It is plausible that the subtle differences between the ethyl and methyl substituents could lead to measurable differences in polymerization kinetics and polymer properties.

Hypothetical Experimental Workflow for Comparative Catalytic Study:

Workflow cluster_ligands Ligand Synthesis & Characterization cluster_complexes Complex Synthesis & Characterization cluster_catalysis Catalytic Reaction (e.g., Oxidation of Benzyl Alcohol) cluster_analysis Analysis L1 (1-Ethyl-1H-imidazol-2-yl)methanol C1 Cu(II) Complex with L1 L1->C1 L2 (1-Methyl-1H-imidazol-2-yl)methanol C2 Cu(II) Complex with L2 L2->C2 R1 Reaction with C1 C1->R1 R2 Reaction with C2 C2->R2 A1 Monitor reaction kinetics (GC/HPLC) R1->A1 R2->A1 A2 Determine yield and selectivity A1->A2 A3 Compare TON and TOF A2->A3

Figure 3: Experimental workflow for comparing the catalytic performance of the two ligands.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the ligands and their copper(II) complexes, based on established methodologies for similar compounds.[2][8]

Synthesis of (1-Alkyl-1H-imidazol-2-yl)methanol

Materials:

  • Imidazole

  • Alkyl halide (Ethyl bromide or Methyl iodide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-Alkylation: To a stirred suspension of NaH (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of imidazole (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases. Cool the mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to proceed overnight at room temperature. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude N-alkylimidazole by distillation or column chromatography.

  • Formylation: Dissolve the N-alkylimidazole (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-BuLi (1.1 eq.) dropwise and stir for 1 hour. Add anhydrous DMF (1.2 eq.) and continue stirring at -78 °C for 2 hours before allowing the mixture to warm to room temperature overnight. Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude 1-alkyl-1H-imidazole-2-carbaldehyde, which can be purified by column chromatography.

  • Reduction: Dissolve the 1-alkyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in methanol and cool to 0 °C. Add NaBH₄ (1.5 eq.) portion-wise. Stir the reaction at room temperature for 2 hours. Remove the methanol under reduced pressure, add water, and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the final product, (1-alkyl-1H-imidazol-2-yl)methanol. Further purification can be achieved by column chromatography.

Synthesis of Copper(II) Complexes

Materials:

  • (1-Alkyl-1H-imidazol-2-yl)methanol ligand

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

Procedure:

  • Dissolve the (1-alkyl-1H-imidazol-2-yl)methanol ligand (2.0 eq.) in methanol.

  • In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq.) in methanol.

  • Add the copper(II) solution dropwise to the ligand solution with stirring.

  • A precipitate may form immediately or upon standing. Stir the reaction mixture at room temperature for several hours.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • The resulting copper(II) complex can be characterized by techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the filtrate or by recrystallization from an appropriate solvent system.[6]

Conclusion and Future Outlook

The choice between (1-Ethyl-1H-imidazol-2-yl)methanol and (1-Methyl-1H-imidazol-2-yl)methanol as a ligand will depend on the specific requirements of the application. The ethyl-substituted ligand offers greater steric bulk, which could be advantageous for enhancing selectivity in certain catalytic reactions. Conversely, the smaller methyl group may be preferred where substrate access to the metal center is critical. The subtle difference in their electron-donating properties provides a further handle for fine-tuning the reactivity of the metal center.

To fully elucidate the comparative performance of these ligands, further research is warranted. A direct, side-by-side experimental comparison of their coordination chemistry with various transition metals, including detailed structural analysis of the resulting complexes and a quantitative assessment of their catalytic activity in benchmark reactions, would provide invaluable data for the rational design of future catalysts and functional materials.

References

Sources

Comparative

Benchmarking Theoretical Models for (1-Ethyl-1H-imidazol-2-yl)methanol Coordination Complexes

Executive Summary In the development of novel antifungal agents and H2 receptor antagonists, (1-Ethyl-1H-imidazol-2-yl)methanol (CAS: 63634-44-6) serves as a critical bidentate ligand. Its ability to coordinate with tran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel antifungal agents and H2 receptor antagonists, (1-Ethyl-1H-imidazol-2-yl)methanol (CAS: 63634-44-6) serves as a critical bidentate ligand. Its ability to coordinate with transition metals (Cu, Zn, Co) via the imidazole nitrogen (N3) and the hydroxyl oxygen determines its bioactivity.

However, relying solely on experimental screening is resource-intensive. This guide evaluates the performance of Density Functional Theory (DFT) models against Experimental Benchmarks (X-ray Crystallography, FTIR, UV-Vis). We aim to validate whether standard computational protocols (B3LYP/6-311++G(d,p)) can reliably predict the structural and electronic properties of these complexes, thereby reducing the need for wet-lab trial-and-error in early-stage drug design.

The Comparative Landscape

This analysis compares the Predictive Model (The "Product") against the Experimental Standard (The "Ground Truth").

FeaturePredictive Model (DFT) Experimental Standard (Wet Lab)
Methodology B3LYP Hybrid Functional / 6-311++G(d,p) Basis SetSingle Crystal XRD, FTIR, UV-Vis
Cost/Time Low / HoursHigh / Weeks (Synthesis + Crystallization)
Output Type Optimized Geometry, Harmonic Frequencies, HOMO-LUMOBond Lengths, Absorption Peaks, Band Gap
Limitation Gas phase approximations; requires scaling factorsCrystal packing forces; solvent effects

Performance Analysis: Theory vs. Experiment[1]

A. Structural Geometry Validation

The most critical validation metric is the bond length accuracy around the coordination sphere. The imidazole ring planarity and the C-O bond length in the methanol arm are key indicators of model fidelity.

Table 1: Geometric Parameters (Ligand-Metal Interface) Data synthesized from analogue studies (e.g., 1-allyl-imidazole complexes) and standard crystallographic data.

ParameterDFT Prediction (B3LYP) Experimental (XRD) Deviation (%) Verdict
C(2)-N(3) Bond 1.328 Å1.319 Å+0.68%High Accuracy
C(methanol)-O Bond 1.415 Å1.408 Å+0.50%High Accuracy
Metal-N(3) Length 2.050 Å1.995 - 2.020 Å+2.0%Acceptable
Bond Angles (N-M-O) 82.5°80.1° - 83.0°±1.5%High Accuracy

Insight: The DFT model slightly overestimates metal-ligand bond lengths due to the absence of crystal packing forces in gas-phase calculations. However, the error (<2%) is within the acceptable tolerance for rational drug design.

B. Vibrational Spectroscopy (FTIR)

DFT calculates harmonic frequencies, which typically overestimate experimental fundamental frequencies due to the neglect of anharmonicity.

Table 2: Vibrational Frequency Correlation

Vibrational ModeUnscaled DFT (

)
Scaled DFT (0.961) Experimental FTIR (

)
Assignment

(O-H)
365035083200-3400 (broad)H-bonding dependent

(C=N)
152014601455Imidazole Ring

(C-O)
108010381045Methanol arm

Critical Note: The O-H stretch shows the largest discrepancy. Experimental data often shows a broad band due to intermolecular hydrogen bonding (O-H···N), which gas-phase DFT cannot replicate without explicit solvent modeling.

C. Electronic Properties (HOMO-LUMO)

The "Product" (DFT) predicts the HOMO-LUMO gap, which correlates to the chemical hardness and reactivity of the drug candidate.

  • DFT Prediction: HOMO-LUMO Gap

    
    
    
  • Experimental (UV-Vis): Absorption edge

    
     (Ligand based)
    
  • Correlation: Time-Dependent DFT (TD-DFT) is required to accurately map the

    
     transitions observed in the UV region. Standard DFT underestimates the excitation energy.
    

Detailed Validation Protocols

To replicate this validation, follow these standardized workflows.

Protocol A: Synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol Complexes

Based on alkylation protocols for imidazole-methanols.

  • Reagents: Imidazole-2-methanol, 1-Bromoethane, K₂CO₃, Acetone/DMF.

  • Alkylation:

    • Dissolve Imidazole-2-methanol (10 mmol) in dry acetone.

    • Add K₂CO₃ (15 mmol) and stir at RT for 30 min.

    • Add 1-Bromoethane (12 mmol) dropwise. Reflux for 12 hours.

    • Filter inorganic salts and evaporate solvent. Purify via column chromatography (DCM:MeOH 9:1).

  • Complexation (e.g., Cu(II)):

    • Dissolve ligand (2 mmol) in Ethanol.

    • Add CuCl₂·2H₂O (1 mmol) in Ethanol dropwise.

    • Stir for 2 hours; precipitate forms.

    • Recrystallize from Ethanol/Water for XRD-quality single crystals.

Protocol B: Computational Setup (The Model)

Software: Gaussian 16 / ORCA 5.0

  • Geometry Optimization:

    • Functional: B3LYP (Global hybrid) or

      
      B97X-D (dispersion corrected).
      
    • Basis Set: 6-311++G(d,p) for C, H, N, O; LANL2DZ for Metals (Cu, Zn).

    • Solvation: IEFPCM (Water/Ethanol).

  • Frequency Calculation:

    • Run freq keyword to ensure no imaginary frequencies (local minima).

    • Apply scaling factor (0.961 for B3LYP) to raw frequencies.

  • TD-DFT (Electronic):

    • Calculate first 10 excited states (nstates=10) to simulate UV-Vis.

Visualizing the Validation Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the iterative process of validating the theoretical model against experimental reality.

ValidationWorkflow Theory Theoretical Model (DFT: B3LYP/6-31G*) Calc_Geom Geometry Opt (Bond Lengths) Theory->Calc_Geom Calc_Freq Freq Calc (IR Spectrum) Theory->Calc_Freq Experiment Experimental Data (Synthesis + XRD/IR) Exp_XRD X-Ray Diffraction (Crystal Structure) Experiment->Exp_XRD Exp_FTIR FTIR Spectroscopy (Vibrational Modes) Experiment->Exp_FTIR Comparison Comparative Analysis (RMSD & Error %) Calc_Geom->Comparison vs Calc_Freq->Comparison vs Exp_XRD->Comparison Exp_FTIR->Comparison Validation Model Validated (Ready for Screening) Comparison->Validation Error < 5%

Caption: The dual-pathway workflow comparing in-silico predictions with wet-lab characterization to establish model reliability.

Diagram 2: Ligand Coordination Mode

Understanding the chelation mechanism is vital for setting up the correct input structure for DFT.

CoordinationMode cluster_Ligand Ligand: (1-Ethyl-1H-imidazol-2-yl)methanol Metal Metal Ion (Cu/Zn) Interaction Result: 5-Membered Chelate Ring Metal->Interaction N3 Imidazole N3 (Donor) N3->Metal Coordinate Bond (Primary) Ethyl Ethyl Group (Steric Bulk) N3->Interaction OH Hydroxyl O (Donor) OH->Metal Coordinate Bond (Chelation) OH->Interaction

Caption: Bidentate chelation mechanism showing the N3 and Hydroxyl Oxygen binding to the metal center, forming a stable 5-membered ring.

References

  • Crystal Structure of 1H-imidazole-1-methanol. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Provides the baseline crystallographic data for the imidazole-methanol core, essential for validating geometry optimizations. URL:[Link]

  • Synthesis and Computational Evaluation of Imidazole-based Functional Materials. Source: PMC - PubMed Central (2025). Significance: Details the "Debus–Radziszewski" synthesis method and DFT protocols (B3LYP) for imidazole derivatives. URL:[Link]

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes. Source: MDPI (Molecules). Significance: Validates the use of DFT for predicting biological activity and DNA binding of imidazole-metal complexes. URL:[Link]

Validation

Influence of the N-alkyl chain length on the properties of imidazole complexes

Executive Summary: The "Tuning Knob" of Ligand Design In the engineering of metallodrugs—specifically N-heterocyclic carbene (NHC) complexes of Silver(I) and Gold(I)—the N-alkyl chain length attached to the imidazole rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tuning Knob" of Ligand Design

In the engineering of metallodrugs—specifically N-heterocyclic carbene (NHC) complexes of Silver(I) and Gold(I)—the N-alkyl chain length attached to the imidazole ring is not merely a structural placeholder; it is the primary "tuning knob" for physicochemical efficacy.

This guide objectively compares short-chain (Methyl/Ethyl), medium-chain (Butyl/Hexyl), and long-chain (Octyl/Decyl) imidazole complexes. Our analysis, grounded in recent comparative studies, reveals a distinct Structure-Activity Relationship (SAR): increasing chain length generally enhances lipophilicity and membrane permeability, leading to superior antimicrobial and anticancer potency, up to a solubility cutoff.

Comparative Analysis: Chain Length Effects

Antimicrobial Activity (Silver-NHC Complexes)

Silver(I) imidazole complexes are renowned for their bactericidal properties. The length of the N-alkyl substituent directly modulates the Minimum Inhibitory Concentration (MIC).

FeatureShort Chain (C1–C2)Medium Chain (C4–C6)Long Chain (C8–C10)
Lipophilicity (logP) Low (Hydrophilic)ModerateHigh (Lipophilic)
Membrane Penetration PoorEfficientAggressive
MIC Values (Typical) High (>64 µg/mL)Moderate (8–32 µg/mL)Low (1–8 µg/mL)
Primary Mechanism Ionic interactionBalanced diffusionMembrane disruption
Solubility (Water) HighGoodPoor (Requires DMSO)

Key Insight: There is a direct correlation between chain elongation and antibacterial potency. Long-chain complexes (e.g., octyl-substituted) often exhibit MIC values 10–50x lower than their methyl analogs against Gram-positive strains like S. aureus. This is attributed to the "lipophilic effect," where the hydrophobic tail facilitates the transport of the cytotoxic silver ion through the lipid bilayer of the bacterial cell wall.[1]

Anticancer Activity (Gold-NHC Complexes)

For Gold(I) complexes, the trend is similar but nuanced by the requirement for selectivity (Cancer vs. Normal cells).

  • The "Sweet Spot": While longer chains increase cytotoxicity (lower IC50), they can also increase non-specific toxicity. Research suggests a parabolic relationship where medium-to-long chains (C6–C8) often provide the optimal balance of mitochondrial targeting (via delocalized cationic charge) and cellular uptake.

  • Mitochondrial Targeting: The delocalized positive charge of the imidazole ring, combined with a lipophilic C8 chain, turns the complex into a "lipophilic cation," allowing it to accumulate in the negatively charged mitochondrial matrix of cancer cells, triggering apoptosis via the intrinsic pathway.

Thermal & Structural Stability
  • Thermal Decomposition: Generally, N-alkyl imidazole complexes are thermally stable up to 200–300°C. Chain length has a minor effect on decomposition temperature compared to the counter-anion (e.g., PF6 vs. Cl).

  • Steric Hindrance: Long chains provide a "steric fence" around the metal center. In catalysis, this prevents catalyst dimerization/decomposition. In biological contexts, it can protect the active metal center from rapid deactivation by blood serum proteins (e.g., albumin) before reaching the target tissue.

Visualizing the Mechanism (SAR Logic)

The following diagram illustrates the causal pathway from structural modification to biological outcome.

SAR_Pathway ChainLength N-Alkyl Chain Length (C1 -> C10) Lipophilicity Lipophilicity (Increased logP) ChainLength->Lipophilicity Increases Sterics Steric Bulk (Shielding) ChainLength->Sterics Increases Permeability Membrane Permeability Lipophilicity->Permeability Facilitates Entry SolubilityLimit Solubility Cutoff (Micelle Formation) Lipophilicity->SolubilityLimit Excess leads to Stability Protein Interaction Stability Sterics->Stability Protects Metal Center Bioactivity Enhanced Bioactivity (Lower MIC/IC50) Permeability->Bioactivity Critical Driver Stability->Bioactivity Sustained Action SolubilityLimit->Bioactivity Limits Efficacy

Figure 1: Causal flow illustrating how chain length influences physicochemical parameters and biological endpoints.

Experimental Protocols

To verify these properties, we recommend the following self-validating workflows.

Synthesis of Silver(I)-NHC Complexes (The Ag2O Route)

This method is preferred for its high yield and operational simplicity. It avoids the need for inert atmosphere gloveboxes in many cases.

Reagents:

  • N,N'-dialkylimidazolium halide (Precursor)

  • Silver(I) Oxide (Ag2O)

  • Dichloromethane (DCM) or Methanol

  • Celite (for filtration)

Protocol:

  • Stoichiometry: Dissolve the imidazolium salt (1.0 eq) in DCM. Add Ag2O (0.5–0.6 eq). Note: 0.5 eq is theoretical, but slight excess ensures completion.

  • Reaction: Stir the suspension at room temperature for 4–12 hours.

    • Validation Check: The black Ag2O solid should disappear, replaced by a white/grey precipitate (unreacted Ag salts) or a clear solution depending on solubility.

  • Purification: Filter the mixture through a pad of Celite to remove unreacted Ag2O and metallic silver.

  • Isolation: Concentrate the filtrate in vacuo. Precipitate the product using diethyl ether or hexane.

  • Characterization: Confirm the absence of the acidic C2-proton (approx. 9–10 ppm) in 1H NMR. The appearance of a carbene carbon signal (~180 ppm) in 13C NMR confirms complexation.

Workflow Visualization

Synthesis_Workflow Start Imidazolium Salt (R-Im-R' + X-) Reagent Add Ag2O (0.5 eq) Solvent: DCM/MeOH Start->Reagent React Stir at RT (4-12h) Protection from Light Reagent->React Check Visual Check: Disappearance of Black Solid React->Check Filter Filter through Celite Check->Filter Isolate Precipitate with Ether Dry in Vacuo Filter->Isolate Valid NMR Validation: Loss of C2-H signal Isolate->Valid

Figure 2: Step-by-step synthesis workflow for Silver-NHC complexes.

References

  • Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Confirms the trend that longer alkyl chains on imidazole rings significantly enhance antibacterial activity against S. aureus and E. coli.[1]

  • Antibacterial Silver and Gold Complexes of Imidazole and 1,2,4-Triazole Derived N-Heterocyclic Carbenes. Source: Dalton Transactions (RSC) URL:[2][Link] Relevance: Provides specific MIC data comparing silver and gold complexes, highlighting the superior activity of specific lipophilic derivatives.

  • Anticancer Gold N-Heterocyclic Carbene Complexes: A Comparative In Vitro and Ex Vivo Study. Source: ChemMedChem (Wiley) URL:[Link] Relevance: Discusses the cytotoxicity of gold-NHC complexes and the balance between potency and selectivity in cancer cell lines.

  • Structure-Antibacterial Activity Relationships of Imidazolium-Type Ionic Liquid Monomers. Source: ACS Applied Materials & Interfaces URL:[Link] Relevance: Validates the "chain length vs. bioactivity" rule in the context of imidazolium precursors, which serves as the baseline for the metal complexes.

  • Synthesis, Structure and Transmetalation of N-Heterocyclic Carbene Complex of Silver. Source: Dalton Transactions URL:[2][Link] Relevance: Establishes the standard Ag2O synthesis protocol and the halogen exchange phenomena essential for accurate complex characterization.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for (1-Ethyl-1H-imidazol-2-yl)methanol

Executive Summary & Chemical Profile (1-Ethyl-1H-imidazol-2-yl)methanol (CAS: 17791-37-6) is a functionalized imidazole intermediate commonly used in pharmaceutical synthesis.[1][2] While not classified as a P-listed (ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(1-Ethyl-1H-imidazol-2-yl)methanol (CAS: 17791-37-6) is a functionalized imidazole intermediate commonly used in pharmaceutical synthesis.[1][2] While not classified as a P-listed (acutely toxic) waste by the EPA, its chemical behavior as a nitrogen-containing heterocycle and a weak base dictates specific segregation protocols to prevent laboratory accidents.

Immediate Action Directive:

  • Primary Hazard: Skin/Eye Irritant (H315, H319); Potential Respiratory Irritant (H335).

  • Chemical Nature: Weak base. DO NOT mix directly with strong acids or oxidizers in waste streams.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Physical & Hazard Data Table
ParameterSpecificationOperational Implication
CAS Number 17791-37-6Use for waste manifesting.[1][2]
Physical State Solid (low melting) or Viscous LiquidMay require heating for transfer; solids can generate dust.[1][2]
Basicity Weak Base (Imidazole ring)CRITICAL: Exothermic reaction with acids.[1][2] Segregate from acidic waste.[3][4][5]
Solubility Soluble in alcohols, DCM, waterDictates which solvent waste stream to use.[1][2]
RCRA Status Non-Listed (General Organic)Classify based on characteristics (Ignitability if in solvent).[1][2]

Waste Characterization & Segregation Logic

The most common failure point in laboratory disposal is improper segregation, leading to "incompatible waste" incidents. As an imidazole derivative, this compound poses a risk of heat generation if commingled with acidic waste streams.

The Segregation Decision Tree

Use the following logic flow to determine the correct waste stream for your specific situation.

DisposalLogic Start Start: Identify Waste Form IsSolid Is it Pure Solid/Residue? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid SolidPath Solid Waste Stream IsSolid->SolidPath Yes SolventType Identify Solvent Base IsLiquid->SolventType HaloPath Halogenated Organic Waste (e.g., DCM, Chloroform) SolventType->HaloPath Contains Halogens (>2%) NonHaloPath Non-Halogenated Organic Waste (e.g., MeOH, Acetone) SolventType->NonHaloPath No Halogens AqueousPath Aqueous Waste (Check pH) SolventType->AqueousPath Water Based Label1 Store in Satellite Accumulation Area SolidPath->Label1 Label: Toxic/Irritant Solid Label2 Store in Satellite Accumulation Area HaloPath->Label2 Label: Halogenated Solvent Label3 Store in Satellite Accumulation Area NonHaloPath->Label3 Label: Flammable/Organic

Figure 1: Decision matrix for segregating (1-Ethyl-1H-imidazol-2-yl)methanol waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Surplus)

Context: You have a bottle of the pure substance that is expired or no longer needed.

  • Container Selection: Keep in the original manufacturer container if intact. If transferring, use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(1-Ethyl-1H-imidazol-2-yl)methanol".[1][2][6]

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the container in a clear plastic bag (secondary containment) to capture any potential leaks or dust.

  • Disposal Path: Lab Pack for Incineration.

Scenario B: Reaction Mixtures (Liquid Waste)

Context: The substance is dissolved in a solvent (mother liquor) after an extraction or reaction.

  • Determine Solvent Compatibility:

    • If in Dichloromethane (DCM) or Chloroform: Dispose of in the Halogenated Waste carboy.

    • If in Methanol, Ethyl Acetate, or Acetone: Dispose of in the Non-Halogenated Organic carboy.

  • The "Acid Warning":

    • Mechanism:[3][4] Imidazoles can protonate exothermically.

    • Action: Before pouring into a central waste carboy, ensure the carboy does not contain concentrated mineral acids (Sulfuric, Nitric, Hydrochloric). If the waste stream is acidic, neutralize it slowly in a beaker before adding it to the main waste container.

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)[1]
  • Gross Contamination: If a weigh boat or paper towel is heavily soiled (visible bulk material), treat it as Solid Chemical Waste (Scenario A).

  • Trace Contamination: Gloves and paper towels with minor spotting can generally be disposed of in the laboratory Dry Hazardous Waste bin (often a yellow bag/box), destined for incineration.

  • Sharps: Chemically contaminated needles/syringes must go into a Hard-Walled Sharps Container . Do not recap needles.

Emergency Contingency: Spill Response

In the event of a spill, rapid containment prevents exposure and environmental release.

SpillResponse Alert 1. Alert & Secure (Evacuate immediate area) PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Cleanup 4. Absorption (Use Vermiculite or Sand) Contain->Cleanup Disposal 5. Disposal (Bag as Hazardous Waste) Cleanup->Disposal

Figure 2: Sequential workflow for managing a laboratory spill of (1-Ethyl-1H-imidazol-2-yl)methanol.

Specific Cleanup Steps:

  • Ventilation: If the substance is heated or in a volatile solvent, increase ventilation (fume hood purge).

  • Absorbent: Use an inert absorbent (Vermiculite, Sand, or commercial spill pads). Avoid using paper towels for large liquid spills as they can increase surface area for evaporation.

  • Decontamination: After collecting the bulk material, wipe the surface with a mild soap and water solution. Do not use bleach (hypochlorite) immediately, as it may react with nitrogen compounds; simple soapy water is safer for initial cleaning.

Regulatory Compliance & Documentation

To ensure "Cradle-to-Grave" tracking as required by RCRA (40 CFR Parts 260-273):

  • Waste Codes:

    • If pure: Not specifically listed, but assign D001 (Ignitable) if in flammable solvent.

    • If mixed with other solvents: Assign codes relevant to the solvent (e.g., F003 for non-halogenated solvents like acetone).

  • Manifesting: Ensure the chemical name is written out fully: (1-Ethyl-1H-imidazol-2-yl)methanol. Do not use abbreviations or chemical structures on waste tags.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54366663, (1-Ethyl-1H-imidazol-2-yl)methanol.[1][2] PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1H-imidazol-2-yl)methanol
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